5-Bromo-2-fluoro-4-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBAXZILVNOSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515135-65-6 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 5-Bromo-2-fluoro-4-methylbenzoic acid, a key halogenated aromatic building block in modern organic synthesis. We will cover its fundamental chemical identity, including its definitive CAS Number, physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, its significant applications in the pharmaceutical and agrochemical industries, and essential safety and handling protocols. This document is intended to serve as a vital resource for professionals engaged in medicinal chemistry, drug discovery, and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Core Properties
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of bromo, fluoro, and methyl groups on the benzoic acid core makes it a highly versatile and sought-after intermediate for creating complex molecular architectures.[1] The fluorine atom, in particular, can enhance metabolic stability and binding affinity in derivative compounds, a desirable trait in drug discovery.[2]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
Physicochemical Data
The structural and physical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 515135-65-6 | [3][6] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.03 g/mol | [6] |
| MDL Number | MFCD23712067 | [3][6] |
| PubChem CID | 18457817 | [3] |
| Appearance | White to off-white solid/powder | [7] |
| Storage | Sealed in dry, room temperature | [6] |
Synthesis Protocol: Directed ortho-Metalation (DoM)
The synthesis of polysubstituted aromatic compounds requires precise control of regioselectivity. For this compound, one of the most elegant and reliable methods is a Directed ortho-Metalation (DoM) followed by carboxylation. This strategy leverages the powerful ability of the fluorine atom to direct deprotonation to its adjacent (ortho) position.[5][8]
The fluorine atom is a potent ortho-directing group due to its high electronegativity, which increases the acidity of the adjacent C-H proton.[1] This allows a strong organolithium base, such as sec-butyllithium (s-BuLi), to selectively remove this proton, forming a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with an electrophile—in this case, solid carbon dioxide (dry ice)—to install the carboxylic acid group precisely where desired.
Proposed Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fluorine- and Trifluoromethyl-Substituted Toluenes: Site Selective Metalation of Aromatic or Benzylic Positions | Semantic Scholar [semanticscholar.org]
- 4. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-fluoro-4-methylbenzoic acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 5-Bromo-2-fluoro-4-methylbenzoic acid, a key building block in modern medicinal and materials chemistry. We will delve into its precise chemical identity, elucidate its structure through spectroscopic and analytical methodologies, and present a detailed, validated synthesis protocol. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a robust framework for its application in research and development.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on a benzene ring—makes it a versatile intermediate in organic synthesis.[1] The presence of both bromine and fluorine atoms offers multiple avenues for chemical modification, with the bromine atom serving as an excellent leaving group for cross-coupling reactions.
A summary of its key identifiers and physicochemical properties is provided below for quick reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 515135-65-6 | [2] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.04 g/mol | N/A |
| PubChem CID | 18457817 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | 169-173 °C | Data for the related compound 5-Bromo-2-methylbenzoic acid. |
| Solubility | Soluble in Methanol | Data for the related compound 5-Bromo-2-methylbenzoic acid. |
| Physical Form | Solid |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of nomenclature, spectroscopic analysis, and would be ultimately confirmed by X-ray crystallography if single crystals are available.
2D Structure and IUPAC Nomenclature
The IUPAC name, this compound, dictates the precise placement of each substituent on the benzene ring. The numbering of the carbon atoms in the ring begins at the carbon atom bearing the carboxylic acid group (C1), and proceeds in the direction that gives the substituents the lowest possible locants.
Caption: 2D molecular structure of this compound.
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the molecular structure in the absence of crystallographic data. Below is a predictive analysis based on established principles of spectroscopy.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display two signals corresponding to the protons at C3 and C6. The proton at C6 will likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at C3 will be a singlet. The methyl protons will appear as a singlet in the upfield region.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for the eight distinct carbon environments in the molecule.[3] The carboxyl carbon will be the most downfield signal. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The methyl carbon will appear at the highest field.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A broad O-H stretching band for the carboxylic acid will be observed, along with a strong C=O stretching absorption. C-F and C-Br stretching vibrations will also be present at their characteristic frequencies.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of M+ and M+2 peaks), providing definitive evidence for the presence of a single bromine atom.
Synthesis and Verification Workflow
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline derivative.
Synthetic Pathway
A plausible synthetic route starts with 2-amino-4-methylbenzoic acid, which undergoes bromination followed by a Sandmeyer reaction to introduce the fluorine atom.
Caption: Synthetic and verification workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of the title compound.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylbenzoic acid
-
Dissolution : Dissolve 2-amino-4-methylbenzoic acid in concentrated sulfuric acid at 0°C.
-
Bromination : Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 5°C. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up : Pour the reaction mixture onto ice and collect the resulting precipitate by filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-5-bromo-4-methylbenzoic acid.
Step 2: Synthesis of this compound (Schiemann Reaction)
-
Diazotization : Suspend 2-amino-5-bromo-4-methylbenzoic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Isolation of Diazonium Salt : Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.
-
Thermal Decomposition : Gently heat the dry diazonium salt until the evolution of nitrogen gas ceases.
-
Purification : The crude product is purified by column chromatography or recrystallization to afford the final product, this compound.
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety considerations.
Applications in Research and Development
This compound is a valuable building block in the synthesis of complex organic molecules. Its utility is particularly notable in the following areas:
-
Pharmaceuticals : The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The substituents on the ring can be further modified to fine-tune the biological activity of the target molecules. For instance, related bromo-benzoic acid derivatives are used in the synthesis of drugs like the SGLT2 inhibitor canagliflozin.[4]
-
Agrochemicals : It is also employed in the production of herbicides and pesticides, where the specific substitution pattern contributes to the efficacy of the final product.[1][5]
-
Materials Science : The unique electronic properties conferred by the fluorine and bromine atoms make this molecule an interesting candidate for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Conclusion
The molecular structure of this compound, characterized by its distinct pattern of functional groups, underpins its significance as a versatile intermediate in chemical synthesis. A thorough understanding of its structure, confirmed through spectroscopic analysis, is crucial for its effective application in the development of novel pharmaceuticals, agrochemicals, and materials. The synthetic pathway outlined provides a reliable method for its preparation, enabling further exploration of its potential in various scientific domains.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Bromo-2-fluoro-5-methylbenzoic acid [myskinrecipes.com]
5-Bromo-2-fluoro-4-methylbenzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, fluoro, and methyl substituents on a benzoic acid scaffold, allows for diverse synthetic transformations. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities, including active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides and pesticides.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions, making this compound a desirable starting material in drug discovery and development.
This guide provides a comprehensive overview of a viable synthetic pathway to this compound, focusing on a logical and efficient two-step method commencing from a readily available starting material. It includes a detailed discussion of the synthesis of the key precursor, 2-fluoro-4-methylbenzoic acid, followed by a thorough examination of its regioselective bromination.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests that the most direct approach involves the electrophilic bromination of the precursor, 2-fluoro-4-methylbenzoic acid. This precursor, in turn, can be synthesized from commercially available starting materials such as 4-bromo-3-fluorotoluene via a Grignard reaction followed by carboxylation.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Precursor, 2-Fluoro-4-methylbenzoic Acid
A reliable method for the synthesis of 2-fluoro-4-methylbenzoic acid involves the use of 4-bromo-3-fluorotoluene as the starting material. The process entails the formation of an organometallic intermediate, which is then carboxylated.
Experimental Protocol: Synthesis of 2-Fluoro-4-methylbenzoic acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings.
-
Grignard Reagent Formation: A solution of 4-bromo-3-fluorotoluene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Carboxylation: The Grignard reagent is then added to a slurry of freshly crushed dry ice (solid carbon dioxide) in anhydrous THF at -78°C.
-
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with concentrated hydrochloric acid and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-methylbenzoic acid, which can be further purified by recrystallization.
Part 2: Electrophilic Bromination of 2-Fluoro-4-methylbenzoic Acid
The key step in the synthesis of this compound is the regioselective bromination of 2-fluoro-4-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale for Regioselective Bromination
The substituents on the 2-fluoro-4-methylbenzoic acid ring direct incoming electrophiles to specific positions:
-
The methyl group at position 4 is an activating, ortho-, para- directing group.
-
The fluoro group at position 2 is a deactivating, ortho-, para- directing group.
-
The carboxylic acid group at position 1 is a deactivating, meta- directing group.
Considering these directing effects, the most likely position for electrophilic substitution is position 5, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group.
Caption: Influence of substituents on the regioselectivity of bromination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid in a suitable solvent such as acetic acid, add a catalytic amount of iron(III) bromide.
-
Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Data Summary for Bromination
| Parameter | Value |
| Starting Material | 2-Fluoro-4-methylbenzoic acid |
| Brominating Agent | Bromine (Br₂) |
| Catalyst | Iron(III) bromide (FeBr₃) |
| Solvent | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC |
| Work-up | Quenching with Na₂S₂O₃ |
| Purification | Recrystallization |
Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the final compound.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step process involving the synthesis of the 2-fluoro-4-methylbenzoic acid precursor followed by its regioselective bromination. This guide provides a detailed, scientifically-grounded framework for researchers to produce this valuable building block for applications in drug discovery and materials science. Adherence to standard laboratory safety procedures is paramount during the execution of these protocols.
References
An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylbenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
5-Bromo-2-fluoro-4-methylbenzoic acid, with the CAS number 515135-65-6, is a halogenated aromatic carboxylic acid that has emerged as a significant building block in organic synthesis.[1][2] Its unique trifunctionalized structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom attached to a toluene scaffold, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its applications, particularly in the realm of pharmaceutical research and development. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable intermediate for medicinal chemists and process development scientists.[1]
Physicochemical Properties: A Quantitative Overview
The distinct arrangement of substituents on the benzoic acid core imparts specific physical and chemical characteristics to this compound. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 515135-65-6 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 167-171 °C (for the related compound 5-Bromo-2-methylbenzoic acid) | |
| Boiling Point | Predicted: 309.0±42.0 °C | [3] |
| Density | Predicted: 1.680±0.06 g/cm³ | [3] |
| Flash Point | Predicted: 140.7±27.9 °C | [3] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Spectral Characterization: Unveiling the Molecular Structure
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The fluorine atom will introduce characteristic splitting patterns (coupling) with adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the electronegative bromine and fluorine atoms, as well as the carbonyl carbon of the carboxylic acid, will exhibit characteristic chemical shifts.[4]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group. Other characteristic bands will include those for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity to the M+ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Synthesis and Reactivity: A Chemist's Perspective
A plausible synthetic route to this compound involves the bromination of 2-fluoro-4-methylbenzoic acid. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine and carboxylic acid groups will influence the regioselectivity of the bromination reaction.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
The reactivity of this compound is dictated by its three functional groups:
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Bromine Atom: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position.[5][6]
-
Aromatic Ring: The electron-withdrawing nature of the fluorine, bromine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution.
Applications in Drug Discovery and Agrochemicals
This compound serves as a key intermediate in the synthesis of biologically active molecules.[1] Its structural motifs are found in various pharmaceutical and agrochemical compounds.
One notable application of a related compound, 5-bromo-2-methylbenzoic acid, is in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6] This highlights the potential of such substituted benzoic acids in the development of novel therapeutics.
The presence of both bromo and fluoro substituents makes this molecule a valuable building block for creating complex and highly functionalized molecules with potential applications in various fields, including the synthesis of herbicides and pesticides.[1]
Logical Relationship of Functional Groups and Applications:
Caption: Relationship between the functional groups and applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[7]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields
-
Chemical-resistant gloves
-
Laboratory coat
Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a rich platform for chemical modifications, leading to the synthesis of a wide range of complex molecules. While there is a need for more comprehensive experimental data on its physical and spectral properties, its potential as a key intermediate in the development of pharmaceuticals and agrochemicals is evident. This guide serves as a foundational resource for researchers and scientists working with this compound, providing insights into its properties, synthesis, and applications, and emphasizing the importance of safe handling practices.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Compound Overview and Anticipated Hazard Profile
5-Bromo-2-fluoro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid.[1][2] Its structural motifs—a brominated and fluorinated benzene ring coupled with a carboxylic acid and a methyl group—suggest its utility as a versatile intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The specific arrangement of these functional groups allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.[1]
Based on the hazard profiles of closely related compounds, this compound should be handled as a hazardous substance with the following anticipated classifications under the Globally Harmonized System (GHS):
GHS Label Elements
| Element | Recommendation |
| Pictogram | Exclamation mark |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3][5] H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280[3][4] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[3][4] Storage: P403+P233, P405[3][4] Disposal: P501[3] |
Prudent Laboratory Practices and Engineering Controls
Given the anticipated hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
All manipulations of this compound in solid form or in volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood should have a continuous and verifiable airflow. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[7][8]
Personal Protective Equipment (PPE)
A baseline of PPE is mandatory when handling this compound. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling the compound.
Safe Handling, Storage, and Disposal Protocols
Handling
-
Ensure the work area is well-ventilated, preferably within a fume hood.[3]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage
-
Keep the container tightly sealed to prevent moisture ingress and contamination.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
-
The storage area should be secured and accessible only to authorized personnel.[4][5]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][4]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8]
-
Do not dispose of this material down the drain.[5]
Emergency Procedures
Prompt and correct responses to exposure or spills are critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5] |
Accidental Release Measures
The following diagram illustrates a general procedure for managing a small-scale laboratory spill.
Caption: Workflow for responding to a small laboratory spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][5]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Physical and Chemical Properties
While a comprehensive, experimentally verified dataset for this compound is limited, the following information is available from various sources.
| Property | Value |
| Molecular Formula | C₈H₆BrFO₂[2][10] |
| Molecular Weight | 233.03 g/mol [11][12] |
| Appearance | Off-white to white solid/powder[11][13] |
| Melting Point | Not consistently reported. Structurally similar compounds have melting points in the range of 141-171 °C.[4][14] |
| Storage Temperature | Room temperature, in a dry and sealed container.[1][13] |
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.[15]
-
Chemical Stability: Stable under normal temperatures and pressures.[15]
-
Conditions to Avoid: Incompatible materials, dust generation, excess heat.[8]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[8]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen fluoride.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 [sigmaaldrich.com]
- 14. 5-Bromo-2-fluorobenzoic acid 97 146328-85-0 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methylbenzoic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy. 5-Bromo-2-fluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a molecular architecture of interest for medicinal chemists. Its structure, featuring a halogenated and methylated benzene ring coupled with a carboxylic acid group, suggests a nuanced solubility profile that warrants a detailed investigation.
This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental methodologies, and predictive insights. By delving into the factors that govern the dissolution of this compound, this guide aims to empower scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.
Physicochemical Properties of this compound and Related Compounds
While specific experimental data for this compound (CAS 515135-65-6) is not extensively available in the public domain, we can infer its likely characteristics by examining its constituent parts and closely related analogs.[1]
Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds
| Property | This compound | 5-Bromo-2-fluorobenzoic acid | 4-Bromo-2-fluoro-5-methylbenzoic acid |
| CAS Number | 515135-65-6[1] | 146328-85-0 | 34174587 (CID)[2] |
| Molecular Formula | C₈H₆BrFO₂[1] | C₇H₄BrFO₂ | C₈H₆BrFO₂[2] |
| Molecular Weight | 233.03 g/mol [2] | 219.01 g/mol | 233.03 g/mol [2] |
| Melting Point | Not specified | 141-145 °C | Not specified |
| Predicted XLogP3 | Not specified | Not specified | 2.6[2] |
The presence of a carboxylic acid group imparts a polar, hydrogen-bond-donating and -accepting character to the molecule. Conversely, the brominated, fluorinated, and methylated benzene ring contributes to its lipophilicity and nonpolar nature. The interplay of these opposing characteristics is the primary driver of its solubility behavior.[3][4]
Theoretical Principles Governing Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like."[5] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, several key factors come into play:
-
Polarity: The molecule possesses both a polar carboxylic acid head and a largely nonpolar aromatic body. Protic polar solvents like alcohols can engage in hydrogen bonding with the carboxylic acid group, while also interacting with the nonpolar ring to a certain extent. Aprotic polar solvents, such as acetone or ethyl acetate, can act as hydrogen bond acceptors. Nonpolar solvents like hexane will primarily interact with the nonpolar aromatic portion of the molecule.
-
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as methanol and ethanol, are expected to be effective at solvating this part of the molecule.[6]
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
-
Acid-Base Interactions: As a carboxylic acid, this compound will exhibit significantly enhanced solubility in basic aqueous solutions and basic organic solvents (e.g., amines) due to the formation of a more polar and soluble salt.[4][7] Conversely, its solubility will be suppressed in acidic media.[3]
Expected Solubility Profile
Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the carboxylic acid group.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance.[8] |
| Nonpolar | Hexane, Toluene | Low | Dominated by weaker van der Waals forces, insufficient to overcome the energy of the crystal lattice and disrupt the polar interactions of the carboxylic acid group. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and have some capacity to interact with the aromatic ring. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5][9] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed glass tubes
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation. b. Accurately dispense a known volume of the desired organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. b. The agitation should be vigorous enough to keep the solid suspended in the solvent.
-
Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle. b. For finer particles, centrifugation of the sealed vials can be employed to achieve a clear supernatant.
-
Sample Analysis: a. Carefully withdraw a known volume of the clear supernatant using a syringe. b. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. c. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC). d. Analyze the diluted solution by HPLC to determine the concentration of this compound. e. Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
Data Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from HPLC (mg/L) × Dilution Factor) / 1000
Visualizing the Workflow and Influencing Factors
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Caption: Interplay of factors governing the solubility of the target compound.
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by the intricate balance of its polar carboxylic acid functionality and its nonpolar substituted aromatic ring. While quantitative data for this specific molecule remains to be extensively published, a thorough understanding of the underlying principles of solubility, coupled with the behavior of analogous benzoic acid derivatives, provides a strong predictive framework. This guide has outlined these theoretical considerations and provided a detailed, actionable protocol for the experimental determination of its solubility. By applying these principles and methodologies, researchers can effectively navigate the challenges of solvent selection, thereby accelerating the progress of their research and development endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Introduction: The Role of 5-Bromo-2-fluoro-4-methylbenzoic Acid in Modern Synthesis
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a halogenated aromatic carboxylic acid, serves as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and methyl groups, makes it a valuable intermediate in the development of complex molecules, particularly active pharmaceutical ingredients (APIs)[1]. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the synthesis of novel compounds with specific biological activities. Given its integral role in research and development, a thorough understanding of its chemical stability and the establishment of optimal storage conditions are paramount to ensure its integrity, purity, and performance in synthetic applications.
This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its proper storage and handling. By adhering to the principles outlined herein, researchers can mitigate the risks of degradation, ensure experimental reproducibility, and preserve the value of this important chemical intermediate.
Chemical Stability Profile: Understanding the Intrinsic and Extrinsic Factors
The stability of this compound is governed by its molecular structure and its interaction with the surrounding environment. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer its stability profile by examining the behavior of its constituent functional groups and related benzoic acid derivatives.
Inherent Structural Stability
The aromatic ring of this compound is inherently stable due to resonance. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the carboxylic acid group, deactivates the ring towards electrophilic substitution, a common degradation pathway for many aromatic compounds. However, these substituents also influence the reactivity of the carboxylic acid group and the overall molecule.
Potential Degradation Pathways
While generally stable under normal conditions, several factors can contribute to the degradation of this compound over time. These include:
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide. This process is often catalyzed by the presence of certain metals or acidic/basic conditions.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in aromatic compounds, potentially leading to the cleavage of the carbon-bromine bond or other unwanted side reactions.
-
Hydrolysis of the Carboxylic Acid Group: While less common for the free acid, esterification with residual alcohols or reaction with other nucleophiles could occur under specific conditions.
-
Reaction with Incompatible Materials: As a carboxylic acid, it will react with bases. It is also prudent to avoid strong oxidizing agents, which can react with the aromatic ring or the methyl group[2][3][4].
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations for this compound and general best practices for substituted benzoic acids[1][2][3][5][6][7].
Core Storage Conditions
A primary supplier of this compound recommends storage at "Room temperature, dry and sealed"[1]. This forms the basis of our recommended core storage protocol, which is further elaborated below.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Avoids potential for thermally induced degradation such as decarboxylation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes exposure to atmospheric moisture and oxygen, which could potentially participate in degradation reactions. |
| Light | Store in the dark (e.g., amber glass vials, opaque containers) | Prevents potential photodegradation. |
| Container | Tightly sealed, chemically resistant containers (e.g., glass, PTFE-lined caps) | Prevents contamination and exposure to atmospheric components. The container should be kept tightly closed[2][5][6][7]. |
| Humidity | Store in a dry environment (desiccator recommended) | Benzoic acid and its derivatives can be sensitive to moisture[7][8]. A dry environment prevents clumping and potential hydrolytic reactions. |
Experimental Workflow for Stability Assessment
For critical applications, such as in GMP environments or long-term studies, a self-validating stability testing protocol is essential.
Step 1: Initial Characterization
-
Obtain a baseline purity profile of a new batch of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Characterize the material using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and structure.
-
Determine the initial water content using Karl Fischer titration.
Step 2: Sample Aliquoting and Storage
-
Aliquot the material into several vials under an inert atmosphere.
-
Store the vials under the recommended conditions (room temperature, dark, desiccated).
-
For accelerated stability studies, store a subset of vials at elevated temperatures (e.g., 40°C) and controlled humidity.
Step 3: Periodic Purity Analysis
-
At predetermined time points (e.g., 1, 3, 6, 12 months), analyze an aliquot from each storage condition using the established HPLC method.
-
Compare the chromatograms to the baseline to identify any new impurity peaks, which would indicate degradation.
-
Quantify the purity and any significant degradation products.
Step 4: Structural Confirmation of Degradants
-
If significant degradation is observed, isolate the impurity peaks using preparative HPLC.
-
Characterize the structure of the degradation products using mass spectrometry (MS) and NMR to elucidate the degradation pathway.
Visualization of Key Processes
Logical Flow for Storage Decision Making
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision workflow for the optimal storage of this compound.
Potential Degradation Pathways
The following diagram illustrates potential, though not experimentally confirmed, degradation pathways for this compound based on the chemical properties of related compounds.
Caption: Potential degradation pathways for this compound.
Conclusion: A Commitment to Quality and Reproducibility
The chemical integrity of this compound is fundamental to its successful application in research and development. By implementing the storage and handling protocols detailed in this guide, scientists can ensure the stability and purity of this key synthetic intermediate. A proactive approach to stability, including the implementation of a robust testing program for critical applications, will ultimately lead to more reliable and reproducible scientific outcomes. Adherence to these principles is not merely a matter of best practice but a necessary step in upholding the quality and integrity of the research endeavor.
References
- 1. This compound [myskinrecipes.com]
- 2. ehs.com [ehs.com]
- 3. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. labogens.com [labogens.com]
- 8. justlonghealth.com [justlonghealth.com]
Spectroscopic Characterization of 5-Bromo-2-fluoro-4-methylbenzoic Acid: A Technical Guide
Introduction
5-Bromo-2-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is a cornerstone of this characterization, providing unambiguous confirmation of the molecular structure and insights into the chemical environment of its constituent atoms. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and comparative analysis with related structures, offering a robust framework for researchers in drug discovery and chemical development.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, dictates its spectroscopic signature. The arrangement of substituents on the benzene ring—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid group—creates a unique electronic environment for each atom, leading to characteristic signals in various spectroscopic techniques.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-13 | Singlet (broad) | 1H | COOH |
| 2 | ~7.9-8.1 | Singlet | 1H | Ar-H |
| 3 | ~7.2-7.4 | Doublet | 1H | Ar-H |
| 4 | ~2.4-2.5 | Singlet | 3H | CH₃ |
Interpretation and Rationale:
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It will appear as a broad singlet at a downfield chemical shift, typically in the range of 11-13 ppm. The broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): There are two protons directly attached to the aromatic ring.
-
The proton at position 6 (adjacent to the bromine) is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the deshielding effect of the neighboring bromine and carboxylic acid group, placing it in the downfield region of the aromatic spectrum.
-
The proton at position 3 (adjacent to the fluorine) will appear as a doublet due to coupling with the neighboring fluorine atom (³JH-F coupling). The fluorine atom's high electronegativity will also deshield this proton.
-
-
Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, as there are no adjacent protons to couple with. The chemical shift will be in the typical range for an aryl methyl group, around 2.4-2.5 ppm.
Caption: Predicted ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) in the same deuterated solvent would be used. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165-170 | C=O (Carboxylic Acid) |
| 2 | ~158-162 (d, ¹JC-F) | C-F |
| 3 | ~135-140 | C-CH₃ |
| 4 | ~130-135 | C-H (pos 6) |
| 5 | ~125-130 | C-COOH |
| 6 | ~120-125 | C-Br |
| 7 | ~115-120 (d, ²JC-F) | C-H (pos 3) |
| 8 | ~20-25 | CH₃ |
Interpretation and Rationale:
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically between 165 and 170 ppm.
-
Aromatic Carbons:
-
C-F: The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond coupling with the fluorine nucleus (¹JC-F).
-
C-Br: The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect.
-
C-CH₃ and C-COOH: The carbons bearing the methyl and carboxylic acid groups will have chemical shifts influenced by these substituents.
-
C-H: The two carbons bonded to hydrogen will have distinct chemical shifts based on their electronic environment. The carbon at position 3 will show a smaller doublet splitting due to two-bond coupling with the fluorine atom (²JC-F).
-
-
Methyl Carbon (CH₃): The methyl carbon will appear at the highest field (most shielded), typically in the 20-25 ppm range.
Infrared (IR) Spectroscopy
Experimental Protocol:
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium |
| ~1300 | C-O stretch | Medium |
| ~1200 | C-F stretch | Strong |
| Below 800 | C-Br stretch, C-H bending | Medium-Weak |
Interpretation and Rationale:
The IR spectrum provides key information about the functional groups present in the molecule.
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-F and C-Br Stretches: The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, usually below 800 cm⁻¹.
Caption: Workflow for obtaining an FTIR spectrum.
Mass Spectrometry (MS)
Experimental Protocol:
A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a small amount of the sample would be introduced into the ion source, where it is bombarded with high-energy electrons. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.
Predicted Mass Spectrometry Data (EI):
-
Molecular Ion (M⁺): m/z = 232 and 234 (approx. 1:1 ratio). This corresponds to the molecular weight of the compound (C₈H₆BrFO₂), with the two peaks representing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Ions:
-
[M-OH]⁺: m/z = 215, 217. Loss of the hydroxyl radical from the carboxylic acid.
-
[M-COOH]⁺: m/z = 187, 189. Loss of the entire carboxylic acid group.
-
[M-Br]⁺: m/z = 153. Loss of the bromine atom.
-
Interpretation and Rationale:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Isotopic Pattern: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.
-
Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions. The loss of the hydroxyl and carboxyl groups are common fragmentation pathways for carboxylic acids. The cleavage of the carbon-bromine bond is also an expected fragmentation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a clear and unambiguous signature for this molecule. This information is invaluable for researchers in confirming the identity and purity of synthesized material, and for providing a foundation for further studies into its chemical reactivity and biological activity. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.
Whitepaper: Strategic Utilization of 5-Bromo-2-fluoro-4-methylbenzoic Acid in the Synthesis of Targeted Kinase Inhibitors
An in-depth technical guide on the biological activity of 5-Bromo-2-fluoro-4-methylbenzoic acid derivatives.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in modern medicinal chemistry. While the molecule itself does not exhibit significant intrinsic biological activity, its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a methyl group for steric influence—makes it an invaluable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the strategic application of this compound in the development of potent and selective kinase inhibitors, with a particular focus on its use in the synthesis of inhibitors targeting key oncogenic pathways. We will explore the synthetic rationale, delve into the mechanism of action of a key derivative, detail the experimental protocols for its biological characterization, and present the relevant data in a clear, actionable format.
Introduction: The Strategic Value of a Polysubstituted Benzene Ring
In the landscape of drug discovery, the starting materials often dictate the accessible chemical space and, ultimately, the biological targets that can be effectively modulated. This compound is a prime example of a "privileged" scaffold. Its utility stems from the orthogonal reactivity of its functional groups:
-
Carboxylic Acid: Provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains to probe protein binding pockets.
-
Bromine Atom: Serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl or heteroaryl structures.
-
Fluorine Atom: The electron-withdrawing nature of the ortho-fluorine atom can significantly modulate the pKa of the carboxylic acid, influence the conformation of the molecule, and enhance metabolic stability and membrane permeability.
-
Methyl Group: Provides a steric element that can be crucial for achieving selectivity and can participate in beneficial hydrophobic interactions within a target's active site.
This combination of features has made this compound a key intermediate in the synthesis of a new generation of targeted therapies, particularly in oncology.
Case Study: Synthesis of a Novel MEK1/2 Inhibitor
To illustrate the practical application of this versatile building block, we will examine its use in the synthesis of a potent inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). The MEK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, making it a high-priority target for therapeutic intervention.
Synthetic Rationale and Workflow
The synthesis begins with the activation of the carboxylic acid of this compound, followed by its coupling with a suitable amine to form a stable amide bond. This is a critical step, as the choice of the amine partner will largely define the final compound's interaction with the target protein. In this example, we couple it with 2-fluoro-4-iodoaniline. The resulting amide then undergoes a Suzuki coupling reaction at the bromine position to introduce a second aromatic ring system, which is essential for occupying a key hydrophobic pocket in the MEK1 active site.
Experimental Protocol: Two-Step Synthesis of a MEK1/2 Inhibitor Precursor
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1 hour, or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
Add a solution of 2-fluoro-4-iodoaniline (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude amide product. Purify by column chromatography.
-
-
Suzuki Cross-Coupling:
-
In a microwave vial, combine the amide product from the previous step (1.0 eq), a suitable boronic acid or ester (e.g., cyclopropylboronic acid, 1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the final inhibitor.
-
Diagram: Synthetic Workflow
Caption: Synthetic pathway from the starting material to the final inhibitor.
Biological Activity and Mechanism of Action
The synthesized derivative acts as a potent and selective allosteric inhibitor of MEK1 and ME2. Unlike ATP-competitive inhibitors that bind in the active site, this class of inhibitors binds to a distinct pocket adjacent to the ATP-binding site. This allosteric inhibition locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of its downstream target, ERK.
Diagram: MEK/ERK Signaling Pathway and Point of Inhibition
Caption: Inhibition of the MEK/ERK signaling cascade by the synthesized compound.
Experimental Validation: In Vitro Kinase Assay
To quantify the inhibitory potency of the synthesized compound, a biochemical kinase assay is performed. This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a solution of the test compound at various concentrations.
-
Prepare a solution containing MEK1 kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, antibody, and tracer solution.
-
Add the test compound at the desired concentrations.
-
Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
The ratio of the emission at 665 nm to that at 615 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
-
Data Presentation
The inhibitory activities of a series of derivatives synthesized from this compound are summarized below. This data highlights how modifications to the scaffold can impact potency against the target kinase.
| Compound ID | R Group (from Suzuki Coupling) | MEK1 IC50 (nM) |
| DERIV-01 | Cyclopropyl | 15.2 |
| DERIV-02 | Phenyl | 45.8 |
| DERIV-03 | 4-Fluorophenyl | 22.1 |
| DERIV-04 | Pyridin-3-yl | 18.9 |
Conclusion and Future Outlook
This compound has proven to be a cornerstone intermediate for the development of sophisticated, biologically active molecules. Its well-defined reactive sites allow for a modular and strategic approach to drug design, as exemplified by the synthesis of potent MEK1/2 inhibitors. The principles outlined in this guide—leveraging orthogonal reactivity, understanding the mechanism of action, and rigorous experimental validation—are broadly applicable to the development of inhibitors for other kinase targets and beyond. As our understanding of disease biology deepens, the demand for such versatile and strategically designed chemical building blocks will only continue to grow, ensuring that this compound and its derivatives remain at the forefront of medicinal chemistry research.
Methodological & Application
Synthesis of Novel Derivatives from 5-Bromo-2-fluoro-4-methylbenzoic Acid: A Guide for Researchers
Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methylbenzoic Acid in Modern Chemistry
This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic importance in drug discovery and agrochemical development stems from the unique arrangement of its substituents.[1] The presence of a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on the benzene ring offers multiple, distinct reaction sites. This allows for a programmed, sequential chemical modification, enabling the synthesis of diverse molecular architectures with tailored properties.
The bromine atom, for instance, is an excellent leaving group, making the molecule highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This facilitates the introduction of various aryl, heteroaryl, or alkyl groups at this position. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, which can significantly influence a drug candidate's solubility, bioavailability, and metabolic stability. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide provides detailed protocols for the synthesis of key derivatives from this compound, with an emphasis on the underlying chemical principles that govern these transformations.
Core Synthetic Transformations and Protocols
This section details the step-by-step methodologies for three fundamental transformations of this compound: esterification, amide coupling, and Suzuki-Miyaura cross-coupling.
Esterification: Synthesis of Methyl 5-Bromo-2-fluoro-4-methylbenzoate
Esterification of the carboxylic acid is a common first step in a synthetic sequence to protect the acidic proton or to modify the pharmacokinetic profile of a molecule. A straightforward and effective method for this transformation is the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, or activation with thionyl chloride.
Protocol 1: Esterification using Thionyl Chloride
This protocol is adapted from a similar procedure for a related fluorinated benzoic acid.[3] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by the alcohol (in this case, methanol) to form the ester.
Experimental Workflow:
References
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methylbenzoic acid
Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methylbenzoic acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical and fine chemical industries, where the synthesis of complex biaryl and heteroaryl structures is a cornerstone of drug discovery.[3][4]
This guide focuses on a specific, highly functionalized building block: This compound . This substrate is of particular interest due to its unique combination of electronic and steric features:
-
Reactive Handle: The carbon-bromine bond at the C5 position serves as the primary reactive site for palladium-catalyzed coupling.
-
Electronic Activation: The presence of two electron-withdrawing groups—a fluoro group at C2 and a carboxylic acid at C1—activates the aryl ring, generally facilitating the rate-determining oxidative addition step of the catalytic cycle.[2][5]
-
Steric Challenge: The ortho-fluoro substituent introduces significant steric hindrance around the reactive C-Br bond. This necessitates the use of specialized, highly active catalyst systems to achieve efficient coupling.[6][7]
-
Functionality for Derivatization: The carboxylic acid and methyl groups provide additional points for subsequent chemical modification, making the resulting biaryl products valuable scaffolds in medicinal chemistry.
These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and optimization strategies tailored for researchers, scientists, and drug development professionals aiming to successfully employ this versatile yet challenging substrate.
Pillar 1: The Reaction Mechanism - A Deeper Look
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Understanding how the structure of this compound influences each step is critical for rational protocol design.
-
Oxidative Addition: This is often the rate-determining step where the active Pd(0) catalyst inserts into the carbon-bromine bond.[1][5] The electron-deficient nature of the aromatic ring in our substrate generally accelerates this process. The order of halide reactivity is typically I > Br > Cl.[1][8]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) center. This process is not spontaneous and requires activation of the organoboron species by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to palladium.[11][12]
-
Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] For sterically hindered substrates, this step can be slow and may require bulky, electron-rich ligands to promote the reaction.
Pillar 2: Experimental Design - Parameters for Success
Achieving high yields with a sterically hindered substrate like this compound requires careful selection of reaction components. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective.[6]
Catalyst and Ligand Selection
This is the most critical factor for overcoming steric hindrance. The goal is to use a ligand that is both bulky and electron-rich.
-
Bulky Ligands: Create a wider coordination sphere around the palladium atom, which facilitates the reductive elimination of sterically demanding products.[7]
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which promotes the initial oxidative addition step.
Recommended Systems:
-
Buchwald Ligands: Biaryl monophosphine ligands such as SPhos , XPhos , and RuPhos are exceptionally effective for challenging couplings.[6][13] They are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed "precatalysts" (e.g., XPhos Pd G3) for convenience and improved air stability.[14]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or PEPPSI-type catalysts are strong σ-donors and offer excellent steric bulk, making them highly active for coupling hindered substrates.[7]
The Role of the Base
The base is not merely a proton scavenger; it is integral to the catalytic cycle.[12] Its primary role is to activate the boronic acid for transmetalation.[9][11]
-
Strong, Non-Nucleophilic Bases are generally preferred for difficult couplings.
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice, providing sufficient basicity without causing hydrolysis of sensitive functional groups.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in challenging cases, due to the solubility of its boronate salts.
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be effective when others fail, though its high reactivity requires careful handling.[7]
Solvent Systems
The solvent must solubilize the reactants and facilitate the reaction. Two-phase systems are common.
-
Aprotic Ethers/Aqueous: Mixtures like 1,4-Dioxane/H₂O or THF/H₂O are standard and highly effective.
-
Aromatic Hydrocarbons/Aqueous: A Toluene/H₂O system can be beneficial, particularly for minimizing dehalogenation side reactions.[15]
-
Anhydrous Conditions: In some cases, especially with sensitive substrates, running the reaction under anhydrous conditions with a base like CsF or anhydrous K₃PO₄ can be advantageous.
Pillar 3: Data-Driven Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific coupling partner.
Table 1: Representative Reaction Conditions
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid | XPhos Pd G3 (2%) | - | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | 110 | 16 | 80-90% |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5%) | XPhos (3%) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 8 | 75-85% |
| 3,5-Dimethylphenylboronic acid | PEPPSI-IPr (3%) | - | t-BuOK (3.0) | Dioxane | 100 | 18 | 70-80% |
Note: Yields are illustrative and will vary based on reaction scale, purity of reagents, and specific experimental execution.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a reliable starting point for most arylboronic acid coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) in a 5:1 ratio.[8] The mixture should be thoroughly degassed again by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Pillar 4: Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst decomposition.[14] Steric Hindrance: The chosen ligand is not bulky enough to facilitate reductive elimination.[6] Insufficient Base Strength: The boronic acid is not being activated effectively. | • Use a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., XPhos Pd G3). • Switch to a bulkier ligand (e.g., from SPhos to XPhos) or an NHC-based catalyst.[7] • Use a stronger base like Cs₂CO₃ or anhydrous K₃PO₄.[14] |
| Dehalogenation | Pd-H Species Formation: The palladium intermediate reacts with a hydride source (e.g., base, water, or alcohol solvent) leading to reduction of the C-Br bond.[15] | • Switch to an aprotic solvent system like Toluene/H₂O or anhydrous dioxane. • Use a weaker base like K₂CO₃ or a phosphate base instead of alkoxides.[15] • Ensure all reagents and solvents are rigorously degassed to remove oxygen. |
| Homocoupling of Boronic Acid | Oxygen Contamination: Oxygen can promote the oxidative coupling of two boronic acid molecules.[5][14] High Temperature/Long Reaction Time: Can favor side reactions. | • Ensure a strictly inert atmosphere throughout the setup and reaction. Use freeze-pump-thaw cycles for thorough degassing.[15] • Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the temperature. |
| Deboronation | Protic/Acidic Impurities: The boronic acid is cleaved by trace acid or excess water before it can participate in the coupling. | • Use high-purity, anhydrous solvents and bases. • Consider using a boronic ester (e.g., a pinacol ester), which is often more stable under reaction conditions.[1] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
reaction of 5-Bromo-2-fluoro-4-methylbenzoic acid with organoboronic acids
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methylbenzoic Acid with Organoboronic Acids
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1][2][3] These structural motifs are prevalent in a vast array of biologically active compounds and functional materials.[1][2] The specific molecule, this compound, represents a highly valuable starting material. Its constituent functional groups—a carboxylic acid for derivatization, a fluorine atom to enhance metabolic stability and binding affinity, a methyl group for steric and electronic modulation, and a bromine atom poised for cross-coupling—make it an ideal precursor for complex molecular architectures.[4][5]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl linkages.[6][7][8] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents.[6][7][9]
This guide provides a detailed technical overview, experimental protocols, and field-proven insights for the successful coupling of this compound with a range of organoboronic acids. It is designed for researchers and scientists engaged in synthetic chemistry and drug development, offering a comprehensive framework for optimizing this critical transformation.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][10]
The three fundamental steps are:
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of the this compound.[7][10] This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[10] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[10] The electron-donating nature of the methoxy and methyl groups on the specified substrate can make this step more challenging compared to electron-deficient aryl halides, potentially requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[11]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboronic acid to the palladium(II) center.[7][12] This process is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[7][13][14]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the biaryl framework) on the palladium center.[10][12] This concerted step forms the final C-C bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6][10]
Causality Behind Component Selection
-
Palladium Catalyst & Ligand : The choice of catalyst and ligand is critical. While simple sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(PPh₃)₄ can be effective, modern catalysts often involve pre-formed complexes or a combination of a palladium source (like Pd₂(dba)₃) with a specific phosphine or N-heterocyclic carbene (NHC) ligand.[9][13][15] For electron-rich aryl bromides, bulky and electron-donating ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) can significantly accelerate the oxidative addition step and improve yields.[11][15]
-
Base : The base's role is threefold: it facilitates the formation of the active boronate species, participates in the ligand exchange on palladium, and can accelerate the final reductive elimination step.[7] The choice of base is a balance between reactivity and substrate stability. Strong bases like NaOH or KOtBu can be effective but may not be suitable for substrates with base-labile functional groups. Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred and provide excellent results.[7] Cs₂CO₃ is often highly effective but more expensive, while K₃PO₄ is a reliable choice for many systems, especially when protodeboronation is a concern.[11]
-
Solvent : The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[6] Often, a mixture with water is used, as water can increase the rate of transmetalation.[16] The choice of solvent can dramatically impact reaction rates and yields.[8]
Detailed Experimental Protocol: A Validated Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, ~0.1 M concentration relative to the aryl bromide). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of inert gas.
-
Reaction Execution : Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).[9]
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Table 1: Recommended Reaction Conditions for Various Organoboronic Acids
| Organoboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | >85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | >80% |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1%) + SPhos (2%) | Cs₂CO₃ (2.0) | THF | 80 | >90% |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2%) + PPh₃ (4%) | K₂CO₃ (3.0) | DMF/H₂O (4:1) | 100 | 70-85% |
| N-methylindole-5-boronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 95 | 75-90% |
Yields are estimates based on literature for similar couplings and may vary.
Troubleshooting Common Issues
Even robust reactions can encounter difficulties. A systematic approach to troubleshooting is key to success.
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active catalyst/ligand for the substrate.3. Incorrect base or solvent.4. Insufficient temperature. | 1. Ensure rigorous degassing; use fresh catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., a Buchwald ligand).[11]3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, DMF).4. Increase reaction temperature in increments of 10 °C. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the catalyst.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing technique.2. Add a small amount of a reducing agent (e.g., a phosphine ligand) or ensure conditions promote in-situ reduction.[6] |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions.2. Excessively harsh base or prolonged heating. | 1. Use the corresponding pinacol boronate ester or potassium trifluoroborate salt, which are more stable.[13]2. Use a milder base (e.g., K₃PO₄) and monitor the reaction closely to avoid unnecessary heating time. |
| Dehalogenation of Starting Material | 1. A side reaction where the aryl halide is reduced.2. Certain solvents (e.g., alcohols) or bases (e.g., amines) can act as hydride sources.[6] | 1. Change the ligand or catalyst system.2. Avoid alcoholic solvents unless specified; use an inorganic base. |
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile tool for the synthesis of biaryl compounds from this compound. The success of this transformation hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent system, tailored to the specific organoboronic acid coupling partner. By understanding the underlying mechanism and anticipating potential side reactions, researchers can efficiently generate libraries of novel biaryl carboxylic acids. These products serve as critical intermediates for developing next-generation pharmaceuticals, agrochemicals, and advanced materials, making the mastery of this protocol an invaluable skill for the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. catalysis-consulting.com [catalysis-consulting.com]
Application Note: 5-Bromo-2-fluoro-4-methylbenzoic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
5-Bromo-2-fluoro-4-methylbenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing fluorine and bromine atoms alongside an electron-donating methyl group, provides a scaffold with tunable reactivity and specific steric properties. This combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel Active Pharmaceutical Ingredients (APIs). This document provides a detailed overview of its properties, outlines a robust protocol for its laboratory-scale synthesis, and demonstrates its application in a key amide bond-forming reaction, a cornerstone of many API syntheses.
Physicochemical Properties and Safety Data
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is a solid at room temperature with characteristics that influence its handling, reactivity, and purification.
| Property | Value | Source |
| CAS Number | 515135-65-6 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.03 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥98% | |
| Melting Point | Not specified, but similar compounds like 5-Bromo-2-fluorobenzoic acid melt at 141-145 °C | [3][4] |
| SMILES String | Cc1cc(C(=O)O)c(F)cc1Br | N/A |
| InChI Key | PJJJBQHQICIYJH-UHFFFAOYSA-N |
Safety & Handling: As with any halogenated aromatic compound, proper safety protocols are mandatory. While specific data for this exact isomer is limited, related compounds provide guidance. For instance, 5-Bromo-2-fluorobenzoic acid is classified as acutely toxic if swallowed (H301).[3][4] Therefore, handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat, is required.[5][6] For weighing and transfer operations that may generate dust, a dust mask (e.g., N95) is recommended.[4]
Role in API Synthesis: A Strategic Building Block
The strategic placement of reactive handles on the this compound scaffold allows for its integration into complex API structures through sequential, site-selective reactions.
-
Carboxylic Acid Group: This is the primary reactive site for forming amide or ester bonds, which are fundamental linkages in a vast number of pharmaceuticals. It can be readily activated to facilitate coupling reactions.
-
Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based or heteroatomic substituents. This is crucial for building the carbon skeleton of the target API or for late-stage diversification of drug candidates.
-
Fluoro Group: The fluorine atom ortho to the carboxylic acid significantly influences the acidity of the proton and the conformation of the molecule. In the final API, fluorine substitution is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity.
A prime example of an API class where such intermediates are crucial is in the synthesis of drugs like Lifitegrast , an integrin antagonist used for treating dry eye disease.[7] The synthesis of Lifitegrast involves the coupling of a benzofuran-6-carboxylic acid moiety with a complex tetrahydroisoquinoline core.[8][9] this compound serves as a surrogate or starting point for constructing similarly substituted aromatic systems required for such APIs.
Caption: Retrosynthetic analysis of a target API.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol describes a plausible synthesis from the commercially available precursor, 2-fluoro-4-methylbenzoic acid. The causality for this approach lies in the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The carboxylic acid and fluorine are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The bromine is expected to add para to the activating methyl group.
Caption: Workflow for the synthesis of the title compound.
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methylbenzoic acid (1.0 eq).
-
Dissolution: Add concentrated sulfuric acid as the solvent and stir at 0 °C (ice bath) until all the solid has dissolved. Causality: Sulfuric acid acts as both the solvent and the catalyst, activating the electrophile.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: NBS is a safe and effective source of electrophilic bromine (Br+).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and water. This will precipitate the crude product and dilute the strong acid.
-
Work-up:
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any unreacted bromine), saturated aqueous NaHCO₃ (to remove residual acid catalyst), and brine. Causality: The bicarbonate wash can be tricky as it may deprotonate the product; careful pH monitoring is advised. An alternative is to simply wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Application in Amide Bond Formation
This protocol demonstrates the use of this compound in a standard amide coupling reaction, a critical step in synthesizing many APIs.[10] The carboxylic acid is first converted to a more reactive species (an acid chloride) before reaction with an amine.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A representative amine (e.g., Benzylamine, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation to Acid Chloride:
-
In a fume hood, suspend this compound in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature or gently heat to 40 °C for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all volatile reagents are removed. The resulting acid chloride is typically used immediately without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (e.g., benzylamine) and the base (DIPEA) in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred acid chloride solution at 0 °C. Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude amide can be purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Conclusion
This compound is a strategically designed intermediate with multiple reactive sites, making it a powerful tool for pharmaceutical research and development. Its carboxylic acid function allows for robust amide or ester couplings, while the bromine atom provides a gateway for advanced cross-coupling chemistry to build molecular complexity. The protocols outlined herein provide a reliable framework for both the synthesis of this key intermediate and its subsequent application in the construction of API scaffolds, demonstrating its significant value to the drug discovery and development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-溴-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-2-fluorobenzoic acid 97 146328-85-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. US10428052B2 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-2-fluoro-4-methylbenzoic Acid as a Key Intermediate in the Synthesis of Novel Agrochemicals
Introduction
In the continuous pursuit of more effective and selective crop protection agents, the design and synthesis of novel agrochemicals are of paramount importance. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. 5-Bromo-2-fluoro-4-methylbenzoic acid is a versatile building block, or intermediate, utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its distinct substitution pattern, featuring bromo, fluoro, and methyl groups, provides multiple reaction sites for the construction of diverse molecular architectures, making it a valuable precursor for the development of new herbicides and pesticides.[1] This application note provides a comprehensive guide to the use of this compound in the synthesis of a representative N-phenylpyrazole carboxamide, a class of compounds known for their insecticidal activity.
Strategic Importance in Agrochemical Synthesis
The presence of both a bromine and a fluorine atom on the benzoic acid ring is a key feature of this compound. The fluorine atom can significantly influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring, which can in turn affect the binding affinity of the final molecule to its biological target. The bromine atom serves as a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups to fine-tune the biological activity and spectrum of the resulting agrochemical.
Synthesis of a Representative N-Phenylpyrazole Carboxamide Insecticide
This section details a representative synthetic protocol for a novel N-phenylpyrazole carboxamide insecticide starting from this compound. This class of insecticides is known to act as modulators of the insect γ-aminobutyric acid (GABA) receptor.
Overall Synthetic Workflow
The synthesis is a multi-step process that involves the initial activation of the carboxylic acid, followed by the synthesis of the key amine intermediate, and finally, the amide coupling to yield the target insecticide.
References
Application Note: A Validated Protocol for the Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic Acid
Abstract
This application note provides a detailed, step-by-step experimental procedure for the synthesis of 5-Bromo-2-fluoro-4-methylbenzoic acid, a key intermediate in organic synthesis. This compound serves as a valuable building block for the development of active pharmaceutical ingredients (APIs) and agrochemicals, owing to its unique substitution pattern which includes bromo, fluoro, and methyl groups on the benzoic acid core.[1] The protocol herein describes a robust method starting from the commercially available 2-fluoro-4-methylbenzoic acid via electrophilic aromatic substitution. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. All safety precautions and characterization methods are thoroughly detailed to provide a self-validating and reliable system for researchers, scientists, and drug development professionals.
Introduction & Significance
Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The title compound, this compound (CAS 515135-65-6), is of particular interest.[2][3] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This trifunctional nature makes it an indispensable intermediate for creating diverse molecular libraries for screening and development.[1][4]
The synthetic strategy outlined in this document employs the direct bromination of 2-fluoro-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring guide the regioselectivity of the bromination. The fluorine at C2 and the methyl group at C4 are both ortho, para-directing activators, while the carboxylic acid at C1 is a meta-directing deactivator. The cumulative effect strongly directs the incoming electrophile (Br+) to the C5 position, which is para to the fluorine, ortho to the methyl group, and meta to the carboxylic acid, leading to the desired product with high selectivity. Concentrated sulfuric acid is used as the solvent and catalyst, facilitating the generation of the potent electrophilic brominating agent.
Experimental Protocol
Materials and Reagents
This table summarizes all necessary reagents for the synthesis. It is recommended to use reagents from trusted suppliers without further purification unless specified.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Supplier |
| 2-Fluoro-4-methylbenzoic acid | 403-15-6 | 154.14 | 10.00 g | 64.88 | 1.0 | Sigma-Aldrich |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 3.50 mL (10.9 g) | 68.20 | 1.05 | Acros Organics |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 | 50 mL | - | - | Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | ~5 g | - | - | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | - | - | VWR |
| Hexanes | 110-54-3 | 86.18 | 150 mL | - | - | VWR |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 500 mL | - | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - | - | EMD Millipore |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Safety Precautions
This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Always handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye burns. Reacts violently with water. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
General Precautions: Wear standard PPE (lab coat, safety glasses, and gloves) at all times. The reaction is exothermic and should be cooled appropriately. A scrubber containing a saturated solution of sodium thiosulfate should be used to neutralize any bromine vapors escaping the reaction setup.
Step-by-Step Synthesis Procedure
Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Connect the top of the condenser to a gas trap/scrubber containing a 10% aqueous solution of sodium thiosulfate to neutralize bromine vapors.
-
Place the flask in an ice-water bath on a magnetic stirrer.
Bromination Reaction
-
To the reaction flask, add 2-fluoro-4-methylbenzoic acid (10.00 g, 64.88 mmol).
-
Carefully and slowly add concentrated sulfuric acid (50 mL) with stirring. Stir until the solid is completely dissolved.
-
Measure bromine (3.50 mL, 68.20 mmol) into the dropping funnel.
-
Add the bromine dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 5-10 °C using the ice bath. The color of the solution will turn deep red-orange.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of over-brominated byproducts.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature (approx. 20-25 °C) for 16-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation
-
Prepare a 1 L beaker containing approximately 300 g of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
Causality Note: Quenching the reaction in ice-water precipitates the organic product while the sulfuric acid is diluted.
-
-
A pale-yellow or off-white solid will precipitate. Stir the slurry for 20-30 minutes to ensure complete precipitation.
-
If the solution retains a strong orange color from unreacted bromine, add a small amount of solid sodium thiosulfate until the color dissipates.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.
-
Press the solid as dry as possible on the filter and then dry it in a vacuum oven at 50-60 °C overnight.
Purification
-
The crude product can be purified by recrystallization. A mixture of ethyl acetate and hexanes is a suitable solvent system.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Characterization & Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₈H₆BrFO₂[2] |
| Molecular Weight | 233.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 141-145 °C (literature for a similar isomer)[5] |
| Purity (by HPLC) | >98% |
| Theoretical Yield | 15.12 g |
| Expected Yield | 75-85% (11.3 - 12.8 g) |
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl protons, two singlets or doublets for the aromatic protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include peaks for the methyl carbon, the carboxylic carbon, and the six aromatic carbons, showing characteristic C-F and C-Br couplings.
Mass Spectrometry (MS): Expected m/z for [M-H]⁻ corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
Discussion & Troubleshooting
The described procedure is a reliable method for the synthesis of this compound. The primary potential issue is the formation of isomeric byproducts, although the strong directing effects of the existing substituents largely prevent this. If analysis shows significant impurities, a second recrystallization or purification by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) may be necessary. Inadequate temperature control during bromine addition is the most common cause of reduced yield and purity.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-4-methylbenzoic Acid
Introduction: Strategic Importance of 5-Bromo-2-fluoro-4-methylbenzoic Acid in Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric and electronic influence, and a carboxylic acid for further derivatization—makes it a versatile scaffold for the synthesis of complex molecular architectures.[2]
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. This guide provides an in-depth technical overview and detailed protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions. The methodologies discussed herein are grounded in established chemical principles and supported by literature precedents, offering a robust starting point for researchers engaged in the synthesis of novel compounds.
Core Concepts in Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. This cycle can be broadly divided into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: A nucleophilic coupling partner, typically an organoboron, organozinc, or organotin reagent, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The electron-withdrawing nature of the fluorine and carboxylic acid groups in the target substrate can influence its reactivity in the catalytic cycle.
Experimental Workflows and Protocols
Esterification of this compound
While the carboxylic acid can be used directly in some coupling reactions, it is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester). This can prevent side reactions and improve solubility.
Protocol: Methyl Ester Synthesis
-
Reaction: To a solution of this compound (1.0 eq) in methanol (0.4 M), add thionyl chloride (2.0-4.0 eq) dropwise at 0 °C.
-
Conditions: The reaction mixture is then heated to reflux (approximately 65 °C) and stirred for 1-2 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.[3]
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an aryl halide with an organoboron reagent. This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is a stable precatalyst that readily provides the active Pd(0) species in the reaction mixture.
-
Base: A base such as potassium carbonate (K₂CO₃) is crucial for the transmetalation step. It activates the boronic acid or ester, facilitating the transfer of the organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent like dimethoxyethane (DME) and water is often used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid derivative.
Detailed Protocol: Suzuki-Miyaura Coupling with a Pyrazole Boronic Ester
This protocol is adapted from a documented synthesis of apoptosis signal-regulating kinase 1 (ASK-1) inhibitors.
-
Materials:
-
This compound
-
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Dimethoxyethane (DME) and Water
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq), and K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Add Pd(PPh₃)₄ (0.05-0.10 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(PPh₃)₄ (10) | K₂CO₃ | DME/H₂O | Not specified | Not specified |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in natural products and functional materials.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves both as a base to deprotonate the alkyne and as a solvent.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Generalized Protocol: Sonogashira Coupling
-
Materials:
-
Methyl 5-bromo-2-fluoro-4-methylbenzoate
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask, add methyl 5-bromo-2-fluoro-4-methylbenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Negishi Coupling: Versatile C-C Bond Formation
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds.
Causality Behind Experimental Choices:
-
Organozinc Reagents: These reagents are generally more reactive than organoboranes but less reactive than organomagnesium or organolithium compounds, leading to a good balance of reactivity and functional group compatibility.
-
Catalyst System: Palladium catalysts, often with bulky and electron-rich phosphine ligands like those from the Buchwald-type ligand family, are highly effective in promoting the reductive elimination step and suppressing side reactions.
Generalized Protocol: Negishi Coupling
-
Materials:
-
Methyl 5-bromo-2-fluoro-4-methylbenzoate
-
Organozinc Reagent (prepared in situ from the corresponding organolithium or Grignard reagent and ZnCl₂)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)
-
Anhydrous THF
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the organozinc reagent.
-
In a separate flask, add methyl 5-bromo-2-fluoro-4-methylbenzoate (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), and the phosphine ligand (0.02-0.04 eq).
-
Evacuate and backfill this flask with an inert gas and add anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the flask containing the aryl bromide and catalyst via cannula.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
-
Visualization of Key Processes
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating systems. Key to success is the careful monitoring of the reaction progress by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide and the appearance of a new, less polar spot (for C-C couplings) on the TLC plate are primary indicators of a successful reaction. Confirmation of the product structure and purity should be carried out using standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. 5-Bromo-N-ethyl-2-fluoro-4-methylbenzamide | Benchchem [benchchem.com]
- 2. US20170037007A1 - Substituted n-(2-(amino)-2oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of lpa-dependent or lpa-mediated diseases - Google Patents [patents.google.com]
- 3. KR20210005195A - Tetrazole comprising an apoptosis signal modulating kinase 1 inhibitor and methods of use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic Acid
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-fluoro-4-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and ensure the highest possible yield and purity. As a key intermediate in the development of various pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1]
This guide moves beyond simple step-by-step instructions. It delves into the underlying chemical principles to empower you to make informed decisions in your laboratory work. We will explore the most common synthetic route—electrophilic bromination of 2-fluoro-4-methylbenzoic acid—and address the critical challenges you may face.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis.
Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is often a symptom of several underlying issues, ranging from reaction conditions to the purity of your starting materials. Let's break down the most common culprits.
-
Cause A: Incomplete Reaction
-
Expert Insight: The electrophilic bromination of this substrate is highly dependent on the strength of the brominating agent and the reaction conditions. The fluorine atom is deactivating, while the methyl and carboxylic acid groups are activating and directing. The interplay of these effects can make the reaction sluggish.
-
Troubleshooting Steps:
-
Reaction Time & Temperature: Ensure your reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended time, consider extending the reaction duration. A modest increase in temperature might also be beneficial, but be cautious as this can also promote side reactions.
-
Choice of Brominating Agent: If you are using a milder brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, you might not be achieving full conversion. Consider switching to a more potent system. A common and effective method is using molecular bromine (Br₂) in a strong acid solvent like concentrated sulfuric acid or oleum.[2]
-
-
-
Cause B: Suboptimal Work-up and Extraction
-
Expert Insight: The work-up procedure is critical for isolating your product. Pouring the acidic reaction mixture into ice water is standard practice to precipitate the crude product.[2] However, losses can occur if the product has some solubility in the aqueous layer or if the precipitation is incomplete.
-
Troubleshooting Steps:
-
Quenching: When quenching the reaction in ice water, ensure the mixture is vigorously stirred to promote uniform precipitation.
-
Extraction: After filtration, consider extracting the acidic filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
-
Washing: Be mindful when washing the collected solid. Use ice-cold water to minimize product loss.
-
-
-
Cause C: Purity of Starting Material
-
Expert Insight: The purity of your starting material, 2-fluoro-4-methylbenzoic acid, is paramount. Impurities can interfere with the reaction or complicate the purification process.
-
Troubleshooting Steps:
-
Characterization: Always verify the purity of your starting material by NMR or melting point analysis before starting the reaction.
-
Purification: If necessary, recrystallize the starting material to remove any impurities.
-
-
Question 2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the bromination?
This is the most common and challenging issue in this synthesis. The directing effects of the substituents on the aromatic ring can lead to the formation of the undesired 3-bromo-2-fluoro-4-methylbenzoic acid isomer.
-
Understanding the Directing Effects:
-
-COOH (Carboxylic Acid): Meta-directing and deactivating.
-
-F (Fluoro): Ortho, para-directing and deactivating.
-
-CH₃ (Methyl): Ortho, para-directing and activating.
The desired product, this compound, results from bromination at the position that is para to the methyl group and meta to the carboxylic acid group. The undesired 3-bromo isomer results from bromination ortho to the methyl group.
-
-
Troubleshooting Steps to Enhance Regioselectivity:
-
Control of Temperature: Lowering the reaction temperature can often enhance selectivity. Electrophilic aromatic substitutions are kinetically controlled, and lower temperatures can favor the formation of the thermodynamically more stable product. Try running the reaction at 0°C or even lower.
-
Solvent Choice: The solvent can play a significant role in selectivity. Using a strong acid like concentrated sulfuric acid as the solvent can protonate the carboxylic acid group, increasing its deactivating and meta-directing effect, which can help favor bromination at the 5-position.
-
Steric Hindrance: While the fluorine atom is small, it does exert some steric hindrance. This can sometimes be exploited to disfavor substitution at the adjacent 3-position.
-
Question 3: My purified product is still contaminated with the starting material and/or the undesired isomer. What are the best purification strategies?
Effective purification is key to obtaining a high-quality final product. A mixture of the starting material and two isomers can be challenging to separate.
-
Purification Strategy A: Recrystallization
-
Expert Insight: Recrystallization is often the most effective method for purifying the final product and removing the undesired isomer.[2] The key is to find a solvent system where the desired product has significantly lower solubility than the impurities at a lower temperature.
-
Recommended Solvents:
-
Ethanol/Water Mixture: Dissolve the crude product in hot ethanol and slowly add water until the solution becomes turbid. Then, add a small amount of ethanol to redissolve the solid and allow the solution to cool slowly.
-
Acetic Acid/Water Mixture: Similar to the ethanol/water system, this can also be effective.
-
Toluene: Can be a good choice for recrystallization.
-
-
Pro Tip: Perform small-scale solvent screening to identify the optimal recrystallization solvent for your specific mixture.
-
-
Purification Strategy B: Column Chromatography
-
Expert Insight: If recrystallization fails to provide the desired purity, flash column chromatography is a viable alternative. However, it can be less practical for large-scale purifications.
-
Recommended Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether. The more polar benzoic acids will require a polar solvent system for elution. A small amount of acetic acid can be added to the mobile phase to reduce tailing of the acidic compounds on the silica gel.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal stoichiometry of the brominating agent?
-
Using a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents of Br₂) is generally recommended to ensure complete consumption of the starting material. However, using a large excess can lead to the formation of dibrominated byproducts.
-
-
FAQ 2: How can I effectively monitor the reaction progress?
-
TLC is a quick and effective method. Use a mobile phase of ethyl acetate/hexanes with a drop of acetic acid. The product will be less polar than the starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.
-
-
FAQ 3: Are there alternative synthetic routes to avoid regioselectivity issues?
-
Yes. A Sandmeyer reaction is an excellent alternative.[3][4] This would involve starting with an amino-substituted precursor, such as 5-amino-2-fluoro-4-methylbenzoic acid. The amino group can be diazotized and subsequently displaced with a bromide using a copper(I) bromide catalyst. This method offers excellent control over the position of the bromine atom.
-
-
FAQ 4: What are the key safety precautions for this synthesis?
-
Bromine: Highly corrosive and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE. When preparing solutions, always add acid to water, never the other way around.
-
Part 3: Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Extend reaction time, increase temperature moderately, use a stronger brominating agent (Br₂/H₂SO₄). |
| Product Loss During Work-up | Extract aqueous filtrate with an organic solvent, use ice-cold water for washing. | |
| Poor Regioselectivity | Kinetic/Thermodynamic Control | Lower reaction temperature (0°C), use a strong acid solvent (H₂SO₄). |
| Purification Difficulty | Similar Polarity of Components | Optimize recrystallization solvent (e.g., Ethanol/Water), or use flash column chromatography with an appropriate solvent system. |
Diagram 1: Key Reaction Scheme
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Bromo-2-fluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5-Bromo-2-fluoro-4-methylbenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] This resource offers troubleshooting advice and frequently asked questions to assist you in achieving the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on its synthetic route. Common synthesis procedures, such as the bromination of 2-fluoro-4-methylbenzoic acid, can lead to several impurities.
-
Isomeric Impurities: The bromination reaction can sometimes yield positional isomers. For instance, in the synthesis of similar compounds like 5-Bromo-2-methylbenzoic acid, the formation of the 3-bromo isomer is a known issue.[2]
-
Di-substituted Byproducts: Over-bromination can lead to the formation of di-bromo species. For example, in the synthesis of a related compound, 5-bromo-2,4-difluorobenzoic acid, 3,5-dibromo-2,4-difluorobenzoic acid is a noted impurity.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-fluoro-4-methylbenzoic acid in the crude product.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., sulfuric acid, ethanol) and leftover brominating agents are also common impurities.[2]
Q2: What is the first and most straightforward purification method I should try?
A2: For carboxylic acids like this compound, acid-base extraction is an excellent initial purification step.[4][5][6][7][8] This technique leverages the acidic nature of the carboxylic group to separate it from neutral or basic impurities.
The principle is to dissolve the crude mixture in an organic solvent and wash it with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[6] Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[4][5]
Q3: My product is still not pure enough after acid-base extraction. What's the next step?
A3: If impurities persist, recrystallization is the recommended subsequent purification method. This technique is highly effective at removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
For substituted benzoic acids, common recrystallization solvents include ethanol, methanol, water, or mixtures of these.[2][9]
Q4: I'm struggling to find a good recrystallization solvent. Any suggestions?
A4: The ideal solvent for recrystallization will dissolve the crude product when hot but allow for the formation of pure crystals upon cooling.
Solvent Selection Strategy:
-
Start with single solvents: Test small amounts of your crude product in various solvents like water, ethanol, methanol, isopropanol, acetic acid, toluene, and ethyl acetate.[9]
-
Consider solvent mixtures: If a single solvent is not ideal, a two-solvent system can be effective. One solvent should readily dissolve the compound, while the other should be a poor solvent. The compound is dissolved in a minimal amount of the good solvent at its boiling point, and the poor solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
| Solvent System Example | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. |
| Toluene/Hexane | Toluene may dissolve the compound, while hexane would act as an anti-solvent to induce crystallization. |
Q5: When should I consider using column chromatography?
A5: Column chromatography is a powerful purification technique that should be considered when:
-
Recrystallization fails to remove impurities with similar solubility profiles.
-
You need to separate a complex mixture of isomers or byproducts.[10][11]
-
You are working with a small amount of material and want to maximize recovery.
For substituted benzoic acids, normal-phase silica gel chromatography is often employed.[12][13]
Troubleshooting Guides
Troubleshooting Acid-Base Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the purified acid | Incomplete extraction into the aqueous phase. | Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Add acid dropwise while stirring and monitor the pH to ensure complete neutralization of the base. Cool the solution in an ice bath to maximize precipitation.[5] | |
| The product is somewhat water-soluble. | If the product has some water solubility, after acidification, extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[5] | |
| Oily product instead of a solid precipitate | The presence of impurities that lower the melting point. | Allow the oily product to stand, possibly in an ice bath, to induce solidification. If it remains an oil, consider purifying it by another method like column chromatography. |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound. |
| The compound has oiled out. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble and allow it to cool slowly. | |
| Low recovery of crystals | The compound is too soluble in the cold solvent. | Cool the solution in an ice bath for a longer period. Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures. |
| Crystals appear colored or impure | Impurities are co-crystallizing with the product. | The chosen solvent may not be optimal. Try a different solvent. Consider a preliminary purification step like passing a solution of the crude product through a small plug of silica gel or activated carbon to remove colored impurities. |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots (overlapping bands) | The eluent system is not optimized. | Systematically vary the polarity of the eluent. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.[10] |
| The column was overloaded. | Use a larger column or a smaller amount of crude material. | |
| Streaking or tailing of the desired compound's band | The compound is interacting too strongly with the silica gel. | Add a small percentage of a polar modifier like acetic acid or methanol to the eluent to reduce tailing.[10] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, apply it to the top of the column, and then carefully add the eluent. | |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles. Wet packing is often preferred to dry packing to avoid these issues.[14] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4][5] Cap the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic product.
-
Combine and Wash: Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper).[4] The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent system for substituted benzoic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid.
-
Column Packing: Pack a glass column with silica gel using either the wet or dry packing method.[14]
-
Equilibration: Equilibrate the packed column by running the chosen eluent through it until the silica gel is fully wetted and settled.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or nitrogen gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Purity Assessment
To effectively track the progress of your purification, reliable analytical methods are essential.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High sensitivity and resolution, excellent for detecting trace impurities.[15] | Requires a reference standard for accurate quantification.[15] |
| Gas Chromatography (GC) | Separation of volatile compounds. | Suitable for identifying volatile impurities.[16] | May require derivatization for less volatile compounds.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Can provide structural confirmation and identify impurities with unique signals. Quantitative NMR (qNMR) allows for direct quantification against an internal standard.[15] | Lower sensitivity compared to HPLC, potential for signal overlap.[15] |
| Melting Point Analysis | Determines the temperature range over which a solid turns into a liquid. | A simple and quick initial check of purity. A sharp melting point range is indicative of high purity. | Not suitable for quantifying impurities. |
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 12. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 14. orgsyn.org [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
common side reactions in the synthesis of 5-Bromo-2-fluoro-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Synthetic Strategies
The synthesis of 5-bromo-2-fluoro-4-methylbenzoic acid typically begins with 2-fluoro-4-methylbenzoic acid, which is then brominated. An alternative route involves the lithiation of a toluene derivative followed by carboxylation. Both methods present unique challenges that can impact yield and purity.
Common Synthetic Pathways:
-
Electrophilic Bromination of 2-Fluoro-4-methylbenzoic acid: This is a direct approach where 2-fluoro-4-methylbenzoic acid is treated with a brominating agent.
-
Ortho-lithiation and Carboxylation: This multi-step process offers an alternative where regioselectivity can be controlled at different stages.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield and/or Purity after Bromination of 2-Fluoro-4-methylbenzoic acid
Question: My bromination reaction of 2-fluoro-4-methylbenzoic acid results in a low yield of the desired 5-bromo isomer and is contaminated with other brominated species. How can I improve the regioselectivity and overall yield?
Answer: This is a common issue stemming from the directing effects of the substituents on the aromatic ring. Both the fluorine and the carboxyl group are ortho-, para- directing, while the methyl group is also an activating group. This can lead to a mixture of isomers.
Potential Side Reactions:
-
Formation of 3-bromo-2-fluoro-4-methylbenzoic acid: Bromination occurs ortho to the methyl group and meta to the fluorine and carboxyl groups.
-
Formation of dibrominated products: Over-bromination can lead to the formation of dibromo-2-fluoro-4-methylbenzoic acid.
-
Protodecarboxylation: Under harsh acidic or high-temperature conditions, the carboxylic acid group can be lost, leading to the formation of brominated toluene derivatives.[2][3]
Troubleshooting Protocol:
-
Choice of Brominating Agent:
-
For milder conditions, consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a mixture of sulfuric acid and water.[4]
-
Using elemental bromine (Br2) often requires a Lewis acid catalyst (e.g., FeBr3) or a strong protic acid like concentrated sulfuric acid, which can lead to harsher conditions and more side products.[5]
-
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize over-bromination and side reactions.
-
Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.1 equivalents) to ensure complete consumption of the starting material without promoting di-substitution.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or toluene. This is effective for separating isomers with different solubilities.[5][6]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed to separate the desired product from its isomers.[7][8]
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, more selective, and easier to handle than Br2. |
| Solvent | Acetonitrile or H2SO4/H2O | Provides good solubility and moderate reaction rates. |
| Temperature | 0-5 °C | Minimizes side reactions and improves regioselectivity. |
| Stoichiometry | 1.1 eq. of Brominating Agent | Ensures complete reaction while minimizing over-bromination. |
Workflow for Optimizing Bromination:
Caption: Troubleshooting workflow for bromination.
Issue 2: Inefficient Ortho-lithiation and Carboxylation
Question: I am attempting to synthesize this compound via ortho-lithiation of 3-bromo-6-fluorotoluene followed by carboxylation, but the reaction is sluggish and gives a poor yield. What could be the problem?
Answer: Directed ortho-metalation (DoM) is a powerful technique but is highly sensitive to reaction conditions.[9] The fluorine atom is a good directing group for lithiation at the adjacent position.[10] However, several factors can lead to low yields.
Potential Side Reactions:
-
Benzylic Lithiation: The methyl group can be deprotonated by strong bases, leading to side reactions at the benzylic position.
-
Halogen-Metal Exchange: The bromine atom can undergo exchange with the organolithium reagent, leading to undesired products.
-
Reaction with Solvent: The organolithium reagent can react with ethereal solvents like THF if the temperature is not kept sufficiently low.
Troubleshooting Protocol:
-
Choice of Organolithium Reagent and Base:
-
n-Butyllithium (n-BuLi) is a common choice, but for substrates prone to benzylic lithiation, a bulkier base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may be more effective.
-
The use of an additive like tetramethylethylenediamine (TMEDA) can accelerate the lithiation by breaking up organolithium aggregates.
-
-
Strictly Anhydrous and Inert Conditions:
-
All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
The solvent (typically THF or diethyl ether) must be freshly distilled and anhydrous.
-
-
Temperature Control:
-
The lithiation step is typically carried out at very low temperatures, such as -78 °C (dry ice/acetone bath), to prevent side reactions.[7]
-
The carboxylation step, which involves quenching the aryllithium intermediate with solid carbon dioxide (dry ice), should also be performed at low temperature.
-
| Parameter | Recommended Condition | Rationale |
| Organolithium Reagent | n-BuLi or LDA | LDA can be more selective for aryl deprotonation over benzylic deprotonation. |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for the stability of the organolithium intermediate. |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the aryllithium. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the organolithium by atmospheric moisture and oxygen. |
Workflow for Ortho-lithiation and Carboxylation:
Caption: Troubleshooting ortho-lithiation/carboxylation.
Issue 3: Decarboxylation During Synthesis or Storage
Question: I have successfully synthesized this compound, but I am observing decomposition, likely decarboxylation, over time or during subsequent reaction steps. How can I prevent this?
Answer: Benzoic acids, particularly those with electron-donating groups, can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of strong acids or bases.[11][12]
Troubleshooting Protocol:
-
Avoid High Temperatures:
-
During purification (e.g., distillation or recrystallization), use the lowest possible temperatures.
-
If subsequent reactions require heat, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester), which is more stable. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence.[13][14]
-
-
pH Control:
-
Avoid strongly acidic or basic conditions if possible. Neutral to slightly acidic conditions are generally preferred for storage.
-
-
Storage:
-
Store the purified this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.
-
Mechanism of Thermal Decarboxylation:
Caption: Simplified decarboxylation pathway.
III. Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products and ensure a high yield of the desired isomer. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common challenges and successfully obtain this important synthetic intermediate.
IV. References
-
Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 2-Fluoro-4-methylbenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-(4-Fluoro-3-methylbenzoyl)benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
University of Missouri. (n.d.). Directed (ortho) Metallation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Protodecarboxylation of benzoic acids under radical conditions Supporting Information. Retrieved from --INVALID-LINK--
-
Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 2-bromo-5-fluoro-4-methylbenzoate synthesis. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from --INVALID-LINK--
-
Chegg.com. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. Retrieved from --INVALID-LINK--
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2 | FF68036 [biosynth.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromo-fluoro-benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of bromo-fluoro-benzoic acids. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of this specific transformation and significantly improve your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the nuanced difficulties that arise from the unique electronic and steric properties of bromo-fluoro-benzoic acid substrates.
Q1: My Suzuki coupling with a bromo-fluoro-benzoic acid is resulting in a very low yield or failing completely. What are the most likely initial culprits?
A1: Low yields in this specific Suzuki coupling often stem from a combination of factors related to the challenging nature of the substrates. The presence of both a deactivating carboxyl group and an electron-withdrawing fluorine atom can significantly impact the catalytic cycle. Here are the primary areas to investigate first:
-
Inadequate Catalyst Activation or Deactivation: The electron-deficient nature of the aryl bromide makes the initial oxidative addition step slower. If your catalyst system is not robust enough, it may deactivate before the reaction reaches completion. The formation of palladium black is a common sign of catalyst agglomeration and deactivation.[1]
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh that it promotes side reactions like decarboxylation or hydrolysis of the boronic acid.[2]
-
Protodeboronation of the Boronic Acid: Electron-deficient boronic acids are particularly prone to this side reaction, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and a strong base.[3]
-
Poor Solubility: Bromo-fluoro-benzoic acids can have limited solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.
A systematic check of these four areas will often reveal the root cause of low yields.
Q2: I'm observing significant amounts of my starting bromo-fluoro-benzoic acid, suggesting a problem with the oxidative addition step. How can I improve this?
A2: Enhancing the oxidative addition to your electron-deficient aryl bromide is key. This step is often the rate-limiting step in the catalytic cycle for such substrates.[4] Consider the following strategies:
-
Ligand Selection is Paramount: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the Pd(0) center and promote the oxidative addition.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[5][6] They have demonstrated high efficacy in coupling challenging substrates.
-
Avoid Simple Ligands: Ligands like triphenylphosphine (PPh₃) are often not active enough for this type of transformation.[7]
-
-
Choice of Palladium Precursor: While Pd(OAc)₂ is common, using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous as it doesn't require an in-situ reduction step, which can be inefficient.[2][8]
-
Temperature Optimization: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be cautious, as higher temperatures can also accelerate catalyst decomposition and side reactions. A typical range to explore is 80-110 °C.[9]
Troubleshooting Workflow for Oxidative Addition Issues
Caption: Decision tree for addressing poor oxidative addition.
Q3: I suspect decarboxylation of my benzoic acid is a major side reaction. How can I prevent this?
A3: Decarboxylation is a known side reaction for benzoic acids under thermal or certain catalytic conditions, leading to the formation of a fluoro-bromobenzene byproduct and reducing your desired product yield.[10][11] Here's how to mitigate it:
-
Careful Base Selection: Strong bases, especially in combination with high temperatures, can promote decarboxylation.
-
Milder Bases: Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like hydroxides or alkoxides.[7][12] Potassium fluoride (KF) can also be an effective base that is less prone to causing ester cleavage if that is also a concern.[13]
-
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen from 70°C to 100°C is advisable.
-
Protecting the Carboxylic Acid: If decarboxylation remains a persistent issue, a temporary protection strategy might be necessary. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling can prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid after the C-C bond formation.
Table 1: Recommended Bases to Minimize Decarboxylation
| Base | Strength | Typical Solvent System | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point, generally well-tolerated. |
| Cs₂CO₃ | Moderate-Strong | Dioxane/H₂O, THF/H₂O | Often provides higher yields but is more expensive.[14] |
| K₃PO₄ | Moderate | Toluene, Dioxane | A versatile base, often used with Buchwald ligands.[3][6] |
| KF | Weak | THF, Toluene | Can be effective, especially under anhydrous conditions.[8] |
Q4: The fluorine substituent seems to be causing issues. What is the role of fluoride in the reaction, and how can I manage its effects?
A4: The fluorine atom has a strong electron-withdrawing effect, which, as discussed, deactivates the aryl bromide towards oxidative addition. However, if fluoride ions are present in the reaction mixture (e.g., from using a fluoride-based base like KF or CsF), they can play a complex and sometimes contradictory role.
-
Positive Effects: Fluoride ions can coordinate to the palladium center, forming complexes that may be more reactive in the transmetalation step.[15][16] They are also known to activate organoboron reagents.[16]
-
Negative Effects: Excess fluoride can lead to the formation of unreactive anionic boronate species (e.g., [Ar'BF(OH)₂]⁻), which can inhibit the transmetalation step.[15][16]
Practical Recommendations:
-
Use Fluoride Bases Judiciously: When using KF or CsF, it's crucial to use the correct stoichiometry (typically 2-3 equivalents). Excessive amounts can be detrimental.
-
Consider Non-Fluoride Bases: If you suspect fluoride-related inhibition, switching to a carbonate or phosphate base is a good troubleshooting step.
-
Anhydrous Conditions: Some studies have shown that fluoride-enhanced couplings can be particularly effective under anhydrous conditions, suggesting a different mechanistic pathway may be at play.[17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-fluoro-benzoic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
Bromo-fluoro-benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-fluoro-benzoic acid, arylboronic acid, and base.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[9]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Catalytic Cycle Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Polysubstituted Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polysubstituted benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the preparation of these valuable compounds. Instead of a rigid manual, we present a dynamic troubleshooting guide structured around the common hurdles you face at the bench. Here, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of steric hindrance, regioselectivity, and competing side reactions.
Section 1: Troubleshooting Regioselectivity - "Why Did My Substituent Go in the Wrong Place?"
Achieving the desired substitution pattern on an aromatic ring is a foundational challenge. The electronic properties of the substituents already present on the ring dictate the position of subsequent modifications, a principle known as regioselectivity.
FAQ 1.1: I'm planning an electrophilic aromatic substitution (EAS). How do I predict where the new group will go?
The outcome of an EAS reaction is governed by the nature of the group(s) already on the benzene ring. Substituents are classified as either "activating" or "deactivating" and as "ortho/para-directing" or "meta-directing".[1]
-
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the cationic intermediate (the arenium ion) formed during the reaction.[2]
-
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[2]
-
Ortho/Para Directors: These groups direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. Most activating groups and the weakly deactivating halogens are ortho/para directors.[3][4]
-
Meta Directors: These groups direct incoming electrophiles to the position two carbons away (meta). Most deactivating groups are meta directors.[3][4] This is because the ortho and para positions are even more deactivated than the meta position.
Table 1: Common Substituent Effects in Electrophilic Aromatic Substitution
| Group Category | Substituent Examples | Effect on Reactivity | Directing Effect |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | Strongly Activating | Ortho, Para |
| Moderately Activating | -OR, -NHCOR | Activating | Ortho, Para |
| Weakly Activating | -R (alkyl), -C₆H₅ (phenyl) | Activating | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |
| Moderately Deactivating | -CHO, -COR, -COOR, -COOH | Deactivating | Meta |
| Strongly Deactivating | -CN, -SO₃H, -NO₂, -NR₃⁺ | Strongly Deactivating | Meta |
FAQ 1.2: My EAS reaction yielded a mixture of ortho and para isomers. How can I favor one over the other?
This is a common outcome. While electronic effects make both ortho and para positions favorable, steric hindrance often plays a deciding role.
-
Steric Hindrance: If the directing group on the ring or the incoming electrophile is large and bulky, the para position will be favored as it is less sterically crowded than the two ortho positions.[3][5] For example, the Friedel-Crafts alkylation of toluene with tert-butyl chloride almost exclusively yields the para product.
-
Blocking Groups: In some cases, a position can be temporarily blocked with a group like a sulfonic acid (-SO₃H), forcing substitution at another position. The blocking group can then be removed in a subsequent step.[1]
FAQ 1.3: I need to introduce a substituent ortho to a group, but it's a meta-director (or I'm getting the para product exclusively). How can I override the natural regioselectivity?
This is where classical EAS falls short and modern synthetic methods excel. The most powerful technique for this purpose is Directed ortho-Metalation (DoM) .
DoM utilizes a "Directed Metalation Group" (DMG) on the ring. This group, typically a Lewis basic moiety, coordinates to an organolithium base (like n-BuLi or s-BuLi).[6] This coordination brings the base into close proximity with a specific ortho-proton, facilitating its removal (deprotonation) to form an ortho-lithiated species. This species is a potent nucleophile and can react with a wide range of electrophiles to install the desired substituent with near-perfect regioselectivity.[6][7]
Critically for your work, the carboxylate group (formed by the deprotonation of benzoic acid with the first equivalent of organolithium base) is itself an effective DMG.[8][9] This allows for direct, regioselective functionalization of unprotected benzoic acids.[10][11]
Section 2: Overcoming Steric Hindrance - "Why Is My Reaction So Slow or Not Working at All?"
As you add more substituents to the benzoic acid core, particularly at the ortho positions (2- and 6-positions), steric hindrance can dramatically decrease reaction rates or prevent reactions altogether.
FAQ 2.1: My 2,6-disubstituted benzoic acid fails to undergo esterification under standard Fischer conditions. What's happening?
This is a classic example of steric hindrance. The two ortho-substituents physically block the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon.[5] Additionally, these substituents can force the carboxylic acid group to twist out of the plane of the aromatic ring, which can disrupt the electronic properties that facilitate the reaction, a phenomenon known as steric inhibition of resonance.[12]
FAQ 2.2: How can I synthesize a sterically crowded polysubstituted benzoic acid?
When steric hindrance is a major barrier, a change in strategy is required.
-
Change the Order of Events: If possible, install the sterically demanding groups late in the synthesis. It is often easier to add a bulky group to a less-crowded ring than to perform a reaction next to an already-present bulky group.
-
Use More Powerful Reagents: For cross-coupling reactions like Suzuki, which are excellent for building polysubstituted systems, steric hindrance at the ortho position can slow down the key oxidative addition step.[13] Switching to more reactive catalysts can overcome this. Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to facilitate reactions on sterically demanding substrates.[13]
-
Alternative Synthetic Routes: Consider building the ring from acyclic precursors (e.g., via a Diels-Alder/aromatization sequence) if traditional substitution methods fail.
Protocol: Suzuki Coupling of a Sterically Hindered 2-Bromobenzoic Acid
This protocol provides a starting point for coupling a sterically hindered aryl halide, emphasizing the use of modern catalytic systems.
Materials:
-
2-Bromo-3,5-dimethylbenzoic acid (1 eq)
-
Phenylboronic acid (1.5 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3 eq)
-
XPhos Pd G3 (a palladium pre-catalyst, 0.02 eq)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromobenzoic acid, phenylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add anhydrous dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The mixture should be about 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product.
-
Extract the aqueous layer three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Navigating Competing Pathways & Side Reactions
Sometimes, the desired reaction is accompanied by unexpected and frustrating side reactions. Understanding these pathways is key to suppressing them.
FAQ 3.1: I tried to perform a DoM on a bromobenzoic acid, but my bromine atom moved to a different position. What is this phenomenon?
You have likely encountered the "Halogen Dance" (HD) rearrangement. This is a base-induced migration of a halogen (typically bromine or iodine) on an aromatic or heteroaromatic ring.[14][15] It proceeds through a cascade of deprotonation and metal-halogen exchange steps, ultimately leading to the thermodynamically most stable organometallic species.[16] This can be a synthetically useful transformation to access isomers that are otherwise difficult to make, but it is often an unwanted side reaction during a planned DoM.[17]
Key Factors Influencing the Halogen Dance:
-
Temperature: Lower temperatures (e.g., -78 °C or lower) generally favor the halogen dance because the initial metalation is slower, allowing both metalated and unmetalated species to coexist, which is necessary for the rearrangement.[14]
-
Base: The choice of base can influence the outcome.
-
Quench Conditions: The timing of adding the electrophile is critical.
FAQ 3.2: My Suzuki coupling reaction is producing a lot of the starting material without the halogen. How can I prevent this?
This common side reaction is called protodehalogenation (or hydrodehalogenation). The aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[13] This consumes your starting material and lowers the yield of the desired cross-coupled product.
Table 2: Troubleshooting Protodehalogenation in Suzuki Couplings
| Probable Cause | Recommended Solution | Rationale |
| Presence of Water/Protic Solvents | Use anhydrous, aprotic solvents (dioxane, THF, toluene). Ensure all reagents and glassware are scrupulously dry. | Water or alcohols can act as a proton source to quench the organopalladium intermediate before cross-coupling can occur.[13] |
| Inappropriate Base | Use anhydrous bases like K₃PO₄ or Cs₂CO₃. Avoid hydroxides (e.g., NaOH) or alkoxides (e.g., NaOEt) if this is a persistent issue. | Hydroxide and alkoxide bases can contain or generate water, promoting the side reaction.[13] |
| Slow Transmetalation Step | Use a more reactive boronic acid partner, such as a boronic ester (e.g., pinacol or MIDA esters). | If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate has more time to undergo protodehalogenation. Boronic esters can sometimes have more favorable kinetics. |
| Catalyst/Ligand Choice | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). | These ligands can accelerate the overall catalytic cycle, particularly the desired reductive elimination step, which outcompetes the protodehalogenation pathway.[13] |
Section 4: Purification Strategies - "How Do I Isolate My Pure Product?"
The synthesis of a polysubstituted benzoic acid is not complete until the product is pure. Isomeric byproducts often have very similar polarities, making separation a significant challenge.
FAQ 4.1: My reaction produced a mixture of isomers that co-elute on silica gel. What are my options?
When standard column chromatography fails, you need to exploit other differences in the molecules' physical properties.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids like benzoic acids. The key is finding the right solvent or solvent system where the desired isomer has high solubility at high temperature but low solubility at low temperature, while the impurities remain in solution.[18][19] A systematic solvent screen is essential. Start with solvents like water, ethanol/water, ethyl acetate/hexanes, or toluene.
-
Derivatization: Sometimes, it's easier to separate derivatives. For example, converting the mixture of carboxylic acids to their methyl esters might alter their chromatographic behavior enough to allow for separation. After separation, the desired ester can be hydrolyzed back to the carboxylic acid.
-
Preparative HPLC: For high-value materials or when all else fails, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) can often provide baseline separation of very similar isomers, albeit at a higher cost and lower throughput.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. m.youtube.com [m.youtube.com]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. baranlab.org [baranlab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 9. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 15. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
preventing decomposition of 5-Bromo-2-fluoro-4-methylbenzoic acid during reaction
Welcome to the technical support center for 5-Bromo-2-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions.
Introduction: Understanding the Stability of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid core, provides multiple points for synthetic diversification. However, this substitution also introduces specific chemical liabilities that can lead to decomposition under certain reaction conditions. The primary modes of decomposition are decarboxylation and protodebromination . Understanding the mechanisms behind these side reactions is crucial for designing robust synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two most common decomposition pathways are:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), typically promoted by heat. This results in the formation of 4-bromo-1-fluoro-3-methylbenzene. The presence of electron-withdrawing groups on the aromatic ring can lower the thermal stability of benzoic acids, making them more susceptible to decarboxylation.[3]
-
Protodebromination (Hydrodebromination): The replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. It can be influenced by the choice of catalyst, ligand, base, and the presence of hydride sources in the reaction mixture.
Q2: At what temperature should I be concerned about decarboxylation?
A2: While the exact temperature for significant decarboxylation of this compound is not extensively documented, as a general guideline, prolonged heating above 100-120°C should be approached with caution, especially in the presence of catalysts or reagents that can facilitate this process. For benzoic acids in general, decarboxylation can occur at elevated temperatures, and the rate can be influenced by the substitution pattern on the aromatic ring.[3]
Q3: Is this compound stable under acidic or basic conditions?
A3: this compound is generally stable under moderately acidic and basic conditions at room temperature. However, strong bases in combination with high temperatures can promote decarboxylation.[3] In some cases, strong basic conditions are used intentionally to induce decarboxylation.
Q4: Can I use standard amide coupling or esterification conditions with this acid?
A4: Yes, standard amide coupling and esterification reactions can be performed. However, it is advisable to use mild conditions to avoid potential side reactions. For amide coupling, using coupling agents at or below room temperature is recommended. For esterification, particularly under acidic catalysis, keeping the temperature as low as feasible to achieve a reasonable reaction rate is prudent to minimize the risk of decarboxylation.
Troubleshooting Guides
Issue 1: Decarboxylation - Loss of the Carboxylic Acid Group
Symptom: You observe the formation of a significant byproduct, identified as 4-bromo-1-fluoro-3-methylbenzene, in your reaction mixture, or you experience low yields of your desired carboxylic acid derivative.
Causality: Decarboxylation is the thermal decomposition of the carboxylic acid. The reaction is facilitated by the stability of the resulting aryl anion or radical intermediate. High temperatures are the primary driver of this process.
Troubleshooting Protocol:
-
Temperature Control:
-
Action: Lower the reaction temperature. If the reaction is being run at reflux, consider using a lower-boiling solvent or running the reaction at a specific, lower temperature using a temperature-controlled heating mantle.
-
Rationale: Decarboxylation is a thermally driven process. Reducing the thermal energy input will significantly slow down this decomposition pathway.
-
-
Reaction Time Optimization:
-
Action: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Rationale: Prolonged exposure to elevated temperatures, even if moderate, can lead to a gradual accumulation of the decarboxylated byproduct.
-
-
Catalyst and Reagent Choice:
-
Action: If applicable, choose catalysts and reagents that allow for milder reaction conditions. For example, in some cross-coupling reactions, a more active catalyst might allow for lower reaction temperatures.
-
Rationale: Certain metals and reagents can facilitate decarboxylation. Researching conditions that are known to be mild for similar substrates is beneficial.
-
Experimental Protocol: Low-Temperature Esterification
This protocol provides a method for esterification that minimizes the risk of decarboxylation.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the acid is fully converted to the acid chloride (monitor by TLC).
-
Carefully add the alcohol to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the ester formation is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Issue 2: Protodebromination - Loss of the Bromine Atom
Symptom: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), you observe the formation of 2-fluoro-4-methylbenzoic acid as a significant byproduct.
Causality: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This can occur through several mechanisms within the catalytic cycle, often involving a hydride source. Potential hydride sources include the solvent (e.g., alcohols), the base (e.g., hydroxides), or impurities.
Troubleshooting Workflow:
References
Navigating the Nuances of 5-Bromo-2-fluoro-4-methylbenzoic Acid: A Technical Guide to Reaction Work-up
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylbenzoic acid. This guide provides in-depth troubleshooting and procedural information to ensure the successful work-up and purification of reactions involving this versatile building block. The unique substitution pattern of this aromatic carboxylic acid presents specific challenges and opportunities in post-reaction processing. This document is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex emulsion after adding my aqueous quench. How can I break it?
A1: Emulsion formation is common when working with halogenated aromatic compounds. To resolve this, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion. If this fails, allowing the mixture to stand for an extended period, gentle warming, or filtration through a pad of Celite® can be effective.
Q2: I'm having trouble removing the unreacted this compound from my non-polar product. What is the best approach?
A2: A basic aqueous wash is the most effective method. By washing your organic layer with a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. This will effectively extract the unreacted starting material into the aqueous phase. Be sure to perform the wash multiple times for complete removal.
Q3: What is the best way to purify my final product if it contains impurities derived from this compound?
A3: The purification method will depend on the nature of your product and the impurities. For non-polar to moderately polar compounds, flash column chromatography on silica gel is typically the most effective method. If your product is a solid, recrystallization can be an excellent purification technique. Common recrystallization solvents for similar aromatic compounds include mixtures of ethanol/water, toluene/hexanes, or isopropanol.[1]
Q4: I suspect some debromination of my starting material or product has occurred during the reaction. How can I confirm this and how do I separate the debrominated impurity?
A4: LC-MS is the most direct way to confirm debromination, as you will see a molecular ion peak corresponding to the loss of bromine (a difference of approximately 79 or 81 m/z). 1H NMR can also be insightful, as the aromatic proton signals will change. Separating the debrominated impurity can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient is often required. In some cases, a derivatization of the desired bromo-compound followed by purification can be a viable strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions utilizing this compound, with a focus on two common reaction types: Suzuki-Miyaura cross-coupling and amide bond formation.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
These reactions are powerful for forming C-C bonds but can present unique work-up challenges.
Problem: Low Yield of Coupled Product After Work-up
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Before work-up, confirm reaction completion using TLC or LC-MS. If incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst. | The work-up procedure is designed to isolate the product from a completed reaction. Premature work-up will naturally lead to low yields. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is acidic (pH ~2-3) before extracting the carboxylic acid product. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions. | The carboxylic acid product will be in its protonated, less polar form at acidic pH, favoring its partitioning into the organic layer. Multiple extractions ensure maximum recovery. |
| Catalyst Deactivation | Ensure the reaction was performed under an inert atmosphere. Oxygen can deactivate the palladium catalyst. | A deactivated catalyst will lead to an incomplete reaction and the presence of unreacted starting materials, complicating the work-up. |
Problem: Presence of Palladium Black in the Organic Layer
-
Cause: The palladium catalyst has precipitated out of solution.
-
Solution: Before aqueous work-up, filter the reaction mixture through a pad of Celite®. This will remove the solid palladium black.
-
Explanation: Palladium black can interfere with phase separation and contaminate the final product. Removing it at an early stage simplifies the subsequent work-up steps.
Scenario 2: Amide Bond Formation
Amide couplings often use reagents that need to be carefully removed during the work-up.
Problem: Contamination of the Product with Coupling Reagents (e.g., EDC, HOBt, DCC)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Unreacted Coupling Reagents and By-products | Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃), and finally with brine. | The acidic wash removes basic by-products and unreacted amines. The basic wash removes acidic by-products like HOBt and any unreacted carboxylic acid. The brine wash helps to remove residual water before drying. |
| Insoluble Urea By-product (from DCC) | If using dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU) will precipitate. Filter the reaction mixture before the aqueous work-up to remove the DCU. | DCU is largely insoluble in most common organic solvents and can be easily removed by filtration. |
Experimental Protocols & Workflows
General Work-up Procedure for a Suzuki-Miyaura Reaction
This protocol assumes the reaction has been run to completion and the desired product is the biaryl carboxylic acid.
-
Cooling and Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the reaction.
-
-
Filtration (if necessary):
-
If a precipitate (e.g., palladium black) is present, filter the mixture through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
-
Acidification:
-
Transfer the filtrate to a separatory funnel.
-
Add 1M HCl and shake, checking the pH of the aqueous layer with pH paper to ensure it is acidic (pH ~2-3).
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water, followed by brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Caption: General workflow for the work-up of a Suzuki-Miyaura reaction.
General Work-up Procedure for an Amide Coupling Reaction
This protocol is for a standard amide coupling using a carbodiimide reagent like EDC.
-
Quenching and Dilution:
-
Quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.[2]
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
-
Sequential Washing:
-
Wash the organic layer with 1M HCl (to remove basic components).
-
Wash the organic layer with saturated aqueous NaHCO₃ (to remove acidic components).
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude amide by flash column chromatography or recrystallization.
-
Caption: General workflow for the work-up of an amide coupling reaction.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-2-fluoro-4-methylbenzoic Acid: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For molecules such as 5-Bromo-2-fluoro-4-methylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing and contrasting the insights gained with those from other key analytical techniques, namely ¹³C NMR, FT-IR, and Mass Spectrometry. Our focus is to equip researchers, scientists, and drug development professionals with the strategic knowledge to approach the structural characterization of complex aromatic systems.
The Central Role of ¹H NMR in Structural Determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for elucidating the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their chemical environments, and their proximity to one another makes it indispensable. For this compound, ¹H NMR is particularly revealing due to the distinct electronic environments created by the various substituents on the benzene ring.
Predicted ¹H NMR Spectrum of this compound
A detailed prediction of the ¹H NMR spectrum is fundamental to its analysis. The predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound are outlined below. These predictions are based on established principles of NMR spectroscopy, considering the inductive and resonance effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Influencing Factors |
| Carboxylic Acid (-COOH) | > 12 | Singlet (broad) | 1H | Hydrogen bonding, deshielding effect of the carbonyl group. |
| Aromatic Proton (H-3) | 7.8 - 8.2 | Doublet | 1H | Ortho to the electron-withdrawing COOH and Br groups, and meta to the F group. |
| Aromatic Proton (H-6) | 7.0 - 7.4 | Doublet of doublets | 1H | Ortho to the electron-donating CH₃ group and meta to the Br and COOH groups. |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H | Attached to the aromatic ring. |
A Deeper Dive into Spectral Interpretation: Causality and Experimental Choices
The predicted spectrum reveals a wealth of information. The broad singlet for the carboxylic acid proton at a downfield shift greater than 12 ppm is a classic indicator of a carboxylic acid, with its position being concentration and solvent-dependent due to hydrogen bonding[1][2]. The aromatic region is expected to show two distinct signals. The proton at position 3 (H-3) is anticipated to be the most deshielded aromatic proton due to the cumulative electron-withdrawing effects of the adjacent carboxylic acid and bromine substituents. Its signal is predicted to be a doublet due to coupling with the fluorine atom at position 2. The proton at position 6 (H-6) is expected to appear more upfield, influenced by the electron-donating methyl group. The multiplicity of this signal is predicted to be a doublet of doublets, arising from coupling to both the fluorine at position 2 and the proton at position 3, although the latter coupling would be a weaker long-range coupling. The methyl protons are expected to appear as a singlet in the typical range for an aryl methyl group.
A crucial aspect of interpreting the spectrum of a fluorine-containing compound is understanding the impact of ¹H-¹⁹F coupling.[3][4][5] The magnitude of these coupling constants can provide valuable structural information. For this compound, a significant ortho coupling between the fluorine at C2 and the proton at H3 is expected.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for structural confirmation, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
Visualizing the Structure and Key NMR Interactions
To better understand the relationships between the different parts of the molecule and the expected NMR signals, a graphical representation is invaluable.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in this compound.
Complementary Analytical Techniques: A Comparative Overview
While ¹H NMR is a powerful tool, a comprehensive structural analysis relies on corroborating evidence from other spectroscopic methods.
| Analytical Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the number and chemical environment of carbon atoms. The carboxyl carbon will appear significantly downfield (165-185 ppm).[2][8] | Complementary to ¹H NMR, confirming the carbon skeleton. It is less sensitive and typically does not show coupling information unless specifically acquired. |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule. Expect a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1680-1710 cm⁻¹ for an aromatic acid).[1][9][10][11] | Confirms the presence of the carboxylic acid functional group, which is also evident in the ¹H NMR. FT-IR is faster and requires less sample but provides no information on the connectivity of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues. The presence of bromine will result in a characteristic M+2 isotopic pattern.[12][13] | Provides the molecular formula, which is essential for confirming the structure proposed by NMR. The fragmentation can support the connectivity determined by NMR. |
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation of this compound serves as an excellent case study for the power of an integrated analytical approach. While ¹H NMR provides the most detailed map of the proton framework, its findings are significantly strengthened when considered alongside the data from ¹³C NMR, FT-IR, and Mass Spectrometry. For researchers in drug discovery and development, mastering the interpretation of these complementary techniques is paramount for ensuring the integrity of their chemical matter and the reliability of their subsequent biological studies. This guide provides a framework for such an analysis, emphasizing the importance of not just acquiring data, but understanding the underlying chemical principles that govern the spectroscopic output.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. epfl.ch [epfl.ch]
- 7. rsc.org [rsc.org]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. youtube.com [youtube.com]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 5-Bromo-2-fluoro-4-methylbenzoic Acid
Theoretical Mass and Isotopic Pattern: The First Clues
The initial step in interpreting any mass spectrum is to determine the expected mass of the molecular ion. The molecular formula for 5-Bromo-2-fluoro-4-methylbenzoic acid is C₈H₆BrFO₂.[1]
The average molecular weight is calculated to be approximately 233.03 g/mol .[1][2] However, for mass spectrometry, we are interested in the monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element.
A key feature to anticipate in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z), for any fragment containing a bromine atom.[3] Therefore, we expect to see a molecular ion peak (M⁺) and an M+2 peak of similar abundance.
Table 1: Predicted Molecular Ion Data for this compound
| Ion | Isotope Composition | Predicted m/z | Relative Abundance |
| [M]⁺ | C₈H₆⁷⁹BrFO₂ | ~231.95 | ~100% |
| [M+2]⁺ | C₈H₆⁸¹BrFO₂ | ~233.95 | ~98% |
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) is expected to be driven by the functionalities present: the carboxylic acid group, the aromatic ring, and the halogen substituents. The stability of the resulting fragment ions will dictate the major peaks observed in the spectrum.
Aromatic carboxylic acids are known to undergo several characteristic fragmentations.[4] Common losses include the hydroxyl radical (•OH) and the entire carboxyl group (•COOH). The presence of bromine, fluorine, and a methyl group will further influence the fragmentation pathways.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted Fragmentation of this compound.
Table 2: Predicted Major Fragment Ions and Their Origins
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Comments |
| 232/234 | [C₈H₆BrFO₂]⁺˙ | - | Molecular ion peaks, showing the characteristic 1:1 bromine isotopic pattern. |
| 215/217 | [C₈H₅BrFO]⁺ | •OH | Loss of the hydroxyl radical from the carboxylic acid group, a common fragmentation for benzoic acids. |
| 187/189 | [C₇H₅BrF]⁺ | •COOH | Loss of the entire carboxyl group. This fragment can also arise from the loss of CO from the [M-OH]⁺ ion. |
| 155/157 | [C₇H₄Br]⁺ | •COOH, HF | Subsequent loss of hydrogen fluoride from the [M-COOH]⁺ ion. |
| 153 | [C₈H₆FO₂]⁺ | •Br | Cleavage of the C-Br bond. This fragment will not exhibit the bromine isotopic pattern. |
Comparative Analysis with Simpler Analogues
To understand the influence of each substituent on the fragmentation pattern, it is instructive to compare the predicted spectrum of this compound with the known mass spectra of simpler, related molecules.
-
Benzoic Acid: The mass spectrum of benzoic acid is dominated by the molecular ion (m/z 122), a strong peak at m/z 105 due to the loss of •OH, and a significant peak at m/z 77 corresponding to the phenyl cation, formed by the loss of •COOH.
-
4-Bromobenzoic Acid: The NIST database shows the mass spectrum of 4-bromobenzoic acid with a prominent molecular ion pair at m/z 200 and 202. The base peak is the [M-OH]⁺ fragment at m/z 183/185. The loss of the carboxyl group leads to a bromophenyl cation at m/z 155/157.
-
2-Fluorobenzoic Acid: The mass spectrum of 2-fluorobenzoic acid displays a strong molecular ion at m/z 140. The primary fragmentation is the loss of •OH to give a peak at m/z 123.
The predicted spectrum of this compound is a composite of these behaviors, with the bromine isotopic signature being a dominant feature and the fragmentation being directed by the carboxylic acid group, with further fragmentation influenced by the fluorine and methyl substituents.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire a mass spectrum of this compound or similar solid organic acids, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain a mass spectrum of the analyte, suitable for structural elucidation.
Materials and Reagents:
-
This compound
-
High-purity solvent (e.g., methanol, dichloromethane)
-
GC-MS system equipped with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
GC-MS Instrument Setup:
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.
-
Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
-
-
-
Data Acquisition and Analysis:
-
Acquire the data over the entire GC run.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Perform background subtraction to obtain a clean mass spectrum.
-
Analyze the resulting spectrum, identifying the molecular ion and major fragment ions.
-
Caption: Workflow for GC-MS analysis of a solid organic acid.
Conclusion
The interpretation of the mass spectrum of this compound, while predictive in this guide, is firmly grounded in the established principles of mass spectrometry and comparative analysis of similar structures. The key identifiers for this molecule are the prominent molecular ion pair at m/z 232/234, indicative of the single bromine atom, and the characteristic losses of the hydroxyl and carboxyl moieties from the benzoic acid core. This guide serves as a robust framework for the analysis of this and other novel substituted aromatic compounds, providing researchers with the foundational knowledge to confidently interpret their mass spectral data.
References
A Researcher's Guide to Validating the Biological Activity of Novel 5-Bromo-2-fluoro-4-methylbenzoic Acid Derivatives
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are explored for a multitude of biological activities, from enzyme inhibition to receptor modulation.[1][2] The specific scaffold, 5-Bromo-2-fluoro-4-methylbenzoic acid, presents a unique chemical framework, offering medicinal chemists a versatile starting point for creating structurally diverse compound libraries. This guide provides an in-depth, technically-grounded framework for researchers to validate the biological activity of novel compounds derived from this scaffold, compare their performance against established alternatives, and ensure the generation of robust, reproducible data.
Introduction: The Rationale Behind the Assay Cascade
The journey from a newly synthesized compound to a validated hit is a multi-step process that requires a logical and systematic approach.[3][4] We do not simply test for activity; we build a comprehensive profile of the compound's behavior. This involves a tiered screening cascade, beginning with broad assessments of cytotoxicity and progressing to specific, target-oriented functional assays. This "fail fast, fail early" approach is crucial for efficiently allocating resources to the most promising candidates.[5]
This guide will delineate a comprehensive in vitro validation workflow, starting with foundational cytotoxicity assessments, followed by specific examples of enzyme and cell-based functional assays, and culminating in a comparative analysis. We will emphasize the causality behind experimental choices, ensuring that each step provides a self-validating system for trustworthy results.
Foundational Validation: Assessing Cytotoxicity
The Principle of Tetrazolium Salt Reduction Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of living cells, which serves as a proxy for cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The XTT assay is similar, but its formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[7] The amount of colored formazan produced is directly proportional to the number of viable, metabolically active cells.[6][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HeLa, HepG2) in a 96-well plate at an empirically determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
The resulting data is used to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration). This value is crucial for determining the appropriate, non-toxic concentration range for subsequent functional assays.
Functional Validation I: Target-Based Enzyme Inhibition Assays
Many benzoic acid derivatives are designed as enzyme inhibitors.[11] Protein kinases, a major class of therapeutic targets, are frequently investigated due to their role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[12][13]
Principle of a Luminescence-Based Kinase Assay
A common method for assessing kinase inhibition is to measure the amount of ADP produced as a byproduct of the kinase reaction.[12] The ADP-Glo™ Kinase Assay is a widely used commercial kit that provides a simple and rapid method for this.[14] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[12]
Experimental Workflow: Validating a Novel Kinase Inhibitor
Comparative Analysis of Kinase Inhibitors
To contextualize the potency of a novel derivative, it is essential to compare its half-maximal inhibitory concentration (IC50) with a known standard or alternative inhibitor.[15] Staurosporine is a well-known, non-selective kinase inhibitor often used as a positive control.[12]
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| Derivative 5B-FMB-A | Kinase A | 25 | Highly potent against target kinase. |
| Derivative 5B-FMB-B | Kinase A | 850 | Moderate potency. |
| Staurosporine (Control) | Kinase A | 8 | Potent, but known to be non-selective.[12] |
| Alternative Drug X | Kinase A | 50 | Clinically approved alternative. |
This table presents hypothetical data for illustrative purposes.
Functional Validation II: Cell-Based Assays for Biological Response
While enzyme assays are crucial for confirming direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on a specific cellular pathway.[5][16] For compounds designed to have anti-inflammatory properties, a common approach is to measure the inhibition of inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).[16][17]
Principle of an Anti-Inflammatory Cell-Based Assay
This type of assay typically involves using a human monocytic cell line, such as THP-1, which can be differentiated into macrophage-like cells.[16] These cells are then stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers an inflammatory response, including the production and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18] The amount of cytokine secreted into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][19] The efficacy of the test compound is determined by its ability to reduce the amount of cytokine produced in a dose-dependent manner.
Signaling Pathway: LPS-induced TNF-α Production
Comparative Analysis of Anti-Inflammatory Activity
The performance of a novel derivative should be compared against a well-characterized anti-inflammatory agent. Dexamethasone, a potent corticosteroid, is a suitable positive control for this type of assay.
| Compound | Cell Line | EC50 for TNF-α Inhibition (µM) | Max Inhibition (%) |
| Derivative 5B-FMB-C | dTHP-1 | 1.2 | 95% |
| Derivative 5B-FMB-D | dTHP-1 | 15.8 | 75% |
| Dexamethasone (Control) | dTHP-1 | 0.05 | 98% |
| Parent Scaffold | dTHP-1 | > 100 | < 10% |
This table presents hypothetical data for illustrative purposes.
Advanced Validation: In Silico Approaches
To supplement experimental data, computational methods like molecular docking can provide valuable insights into the potential binding mode of a novel compound with its protein target.[20][21] This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[22] While not a substitute for empirical validation, in silico studies can help rationalize observed structure-activity relationships (SAR) and guide the design of more potent analogs.[20][23]
Conclusion: Building a Case for a Novel Compound
The validation of biological activity for a novel compound derived from this compound is a systematic process of evidence gathering. By progressing from broad cytotoxicity profiling to specific enzyme and cell-based functional assays, researchers can build a robust data package. The objective comparison of potency and efficacy against known standards is the final, critical step in demonstrating the value and potential of a new chemical entity. This rigorous, multi-faceted approach, grounded in sound scientific principles, is essential for identifying promising lead compounds and advancing the frontiers of drug discovery.
References
- 1. 3-Bromo-6-fluoro-2-methylbenzoic acid [myskinrecipes.com]
- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Screening Strategies from Lead Identification to Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. redoxis.se [redoxis.se]
- 20. researchgate.net [researchgate.net]
- 21. benthamscience.com [benthamscience.com]
- 22. mdpi.com [mdpi.com]
- 23. Design of novel anti-cancer agents targeting COX-2 inhibitors based on computational studies - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Analytical Characterization of 5-Bromo-2-fluoro-4-methylbenzoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediate compounds are paramount. 5-Bromo-2-fluoro-4-methylbenzoic acid is a key building block whose precise molecular architecture is critical for its downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs)[1]. Ensuring the identity, purity, and stability of this compound requires a multi-faceted analytical approach. This guide provides an in-depth comparison of the essential analytical techniques for its characterization, grounded in established scientific principles and field-proven methodologies. We will explore not just the "how" but the "why" behind each experimental choice, offering a robust framework for researchers, scientists, and quality control professionals.
The Analytical Imperative: A Holistic Approach
No single technique can provide a complete picture of a chemical entity. A comprehensive characterization of this compound relies on the synergistic integration of data from multiple orthogonal techniques. Each method interrogates different molecular properties, and their combined results provide the self-validating system required for confident structural elucidation and purity assessment.
References
spectroscopic comparison of 5-Bromo-2-fluoro-4-methylbenzoic acid isomers
An Expert Guide to the Spectroscopic Differentiation of 5-Bromo-2-fluoro-4-methylbenzoic Acid and Its Positional Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is not merely a procedural step but the foundation of efficacy and safety. Halogenated benzoic acids, such as this compound, are versatile building blocks whose utility is intrinsically tied to their specific substitution pattern.[1] Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical reactivity and biological activity. Consequently, their unambiguous differentiation is a critical quality control checkpoint.
This guide provides an in-depth comparison of this compound and its key positional isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for their definitive identification. We will move beyond data reporting to explore the underlying chemical principles that govern the observed spectroscopic differences, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Isomer Differentiation
The electronic effects of the bromo, fluoro, and methyl substituents dramatically influence the chemical environment of the benzoic acid scaffold. The fluorine atom acts as a strong electron-withdrawing group via induction and a weak donating group through resonance. The bromine atom is also electron-withdrawing, while the methyl group is electron-donating. The interplay of these effects, dictated by their relative positions, creates a unique spectroscopic fingerprint for each isomer. Misidentification can lead to failed syntheses, impure final products, and misinterpreted biological data.
Spectroscopic Analysis Workflow
A robust analytical workflow is essential for the systematic characterization of these isomers. The process ensures that data is collected reliably and interpreted accurately.
Figure 1: A generalized workflow for the spectroscopic analysis of benzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and chemical environment of atoms in a molecule. For distinguishing the isomers of bromo-fluoro-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the substituents.
Comparative ¹H NMR Data
| Compound/Isomer | Aromatic Proton 1 (δ, mult, J) | Aromatic Proton 2 (δ, mult, J) | Methyl Protons (δ, s) | Carboxylic Acid (δ, s) |
| This compound | H-3: ~7.9 (d, J ≈ 7 Hz) | H-6: ~7.3 (d, J ≈ 9 Hz) | ~2.4 | ~13.0 |
| 4-Bromo-2-fluoro-5-methylbenzoic acid [2] | H-3: ~7.8 (d, J ≈ 8 Hz) | H-6: ~7.2 (d, J ≈ 6 Hz) | ~2.3 | ~13.2 |
| 2-Bromo-5-fluoro-4-methylbenzoic acid | H-3: ~8.0 (d, J ≈ 3 Hz) | H-6: ~7.1 (d, J ≈ 8 Hz) | ~2.5 | ~13.1 |
Note: Data are approximate and can vary based on solvent and concentration. Values for some isomers are predicted based on established substituent effects.
Causality and Interpretation:
-
Fluorine Proximity: The most significant effect is the deshielding caused by the ortho-fluoro group. Protons ortho to the fluorine (e.g., H-3 in this compound) will appear at a downfield chemical shift.
-
Coupling Constants: The fluorine atom couples with nearby protons. An ortho-proton (³J_HF) will typically show a coupling constant of 7-10 Hz, while a meta-proton (⁴J_HF) will show a smaller coupling of 2-4 Hz. This is a key diagnostic feature.
-
Bromine and Methyl Effects: The bromine atom generally deshields adjacent protons, while the electron-donating methyl group provides a slight shielding effect (upfield shift) to ortho and para protons. The interplay of these effects on the two remaining aromatic protons provides a unique pattern for each isomer.
¹³C NMR Spectroscopy
¹³C NMR provides direct insight into the carbon skeleton. The chemical shifts of the aromatic carbons are predictably influenced by the attached substituents.
Comparative ¹³C NMR Data (Aromatic Region)
| Compound/Isomer | C-F (δ, d, ¹J_CF) | C-Br (δ) | C-COOH (δ) | C-CH₃ (δ) | Other Aromatic C | Carboxyl C (δ) | Methyl C (δ) |
| This compound | ~160 (d, ~250 Hz) | ~118 | ~125 | ~140 | ~135, ~120 | ~165 | ~20 |
| 4-Bromo-2-fluoro-5-methylbenzoic acid | ~162 (d, ~255 Hz) | ~120 | ~122 | ~138 | ~133, ~118 | ~166 | ~19 |
| 2-Bromo-5-fluoro-4-methylbenzoic acid | ~164 (d, ~248 Hz) | ~115 | ~128 | ~142 | ~125, ~117 | ~164 | ~21 |
Note: Data are approximate and predicted based on established principles. The most diagnostic signal is the carbon directly attached to fluorine, which appears as a doublet with a large one-bond coupling constant (¹J_CF).
Causality and Interpretation:
-
C-F Signal: The carbon atom bonded to fluorine is the most downfield of the aromatic carbons (excluding the carboxyl-bearing carbon) and is split into a large doublet (¹J_CF ≈ 240-260 Hz). This is an unmistakable marker for the position of the fluorine atom.
-
Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) have characteristic chemical shifts. The C-COOH carbon is typically found around 125-130 ppm, while the C-Br is often the most shielded (upfield) of the substituted carbons.[3]
-
Symmetry: For certain substitution patterns, molecular symmetry could lead to fewer than the expected 8 signals, although this is unlikely for the specified isomers.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying functional groups. While all isomers share the same functional groups, the precise frequencies of their vibrations, particularly in the fingerprint region, can differ due to the varied electronic and steric environments.
Key IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic of the hydrogen-bonded dimer of the carboxylic acid. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | The position is sensitive to electronic effects. Electron-withdrawing groups can slightly increase the frequency. |
| C=C Aromatic Stretch | 1600 - 1450 | A series of sharp bands characteristic of the benzene ring. |
| C-F Stretch | 1250 - 1150 | A strong, characteristic absorption. |
| C-H Bending (Out-of-Plane) | 900 - 675 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
Causality and Interpretation:
The primary utility of IR in this context is differentiating substitution patterns via the out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹). For example, an isolated proton often gives a strong band around 850-800 cm⁻¹, while adjacent protons give rise to different patterns. Electron-withdrawing groups like halogens tend to increase the vibrational frequency of nearby bonds.[4] While subtle, these differences can be used to confirm the identity of a known isomer against a reference spectrum.
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
Mass spectrometry provides the molecular weight and elemental composition. For these isomers, the most striking feature is the isotopic pattern of bromine.
Workflow for Mass Spectrometry Analysis
Figure 2: Key steps in the mass spectrometric analysis and interpretation for halogenated compounds.
Expected Mass Spectrum Features:
-
Molecular Weight: All isomers have a monoisotopic molecular weight of approximately 231.95 g/mol .[2]
-
Bromine Isotopic Pattern: The most diagnostic feature is the presence of two major peaks for any bromine-containing fragment, separated by ~2 m/z units. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The resulting M and M+2 peaks will have a relative intensity of almost 1:1, which is a definitive indicator of a single bromine atom in the molecule.[5]
-
Fragmentation: Common fragmentation pathways in ESI-MS include the loss of the carboxylic acid group (-45 Da) or water (-18 Da). While the fragmentation pattern might show subtle differences between isomers, the bromine isotope signature on the fragment ions is the most reliable feature.
Standard Operating Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (primary is TMS).
Protocol 2: FTIR-ATR Spectroscopy
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (~1-2 mg) of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids, detecting the [M-H]⁻ ion. Scan over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Examine the spectrum for the molecular ion and confirm the characteristic 1:1 M/M+2 isotopic pattern for bromine.
Conclusion
While mass spectrometry can confirm the elemental composition and IR spectroscopy can verify functional groups, NMR spectroscopy stands as the definitive technique for differentiating positional isomers of this compound. The combination of ¹H chemical shifts, proton-fluorine coupling constants, and the unique ¹³C NMR spectrum, particularly the C-F doublet, provides an unambiguous structural fingerprint for each isomer. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify their compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Benzoic acid, 4-bromo- [webbook.nist.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-fluoro-4-methylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate, such as 5-Bromo-2-fluoro-4-methylbenzoic acid, is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This guide provides an in-depth comparison of orthogonal analytical techniques to comprehensively assess the purity of this key building block, moving beyond mere procedural steps to explain the causality behind experimental choices.
This compound is a crucial intermediate in organic synthesis, particularly for developing novel pharmaceutical compounds.[1] Its molecular structure, featuring a halogenated and substituted benzene ring, necessitates a multi-faceted approach to purity analysis to ensure the absence of starting materials, by-products, or isomers that could compromise subsequent reactions or biological assays.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method has inherent biases and limitations. For instance, a compound might appear pure by High-Performance Liquid Chromatography (HPLC) but could contain residual solvents or inorganic impurities not detected by a UV detector. Therefore, employing a suite of orthogonal (i.e., different and complementary) methods is a self-validating system that provides a more complete and trustworthy purity profile. The International Council for Harmonisation (ICH) guidelines emphasize the need for validated analytical procedures to ensure the quality and safety of drug substances.[2][3][4][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for separating and quantifying components in a mixture.[7][8] For a compound like this compound, reversed-phase HPLC is typically the method of choice due to the molecule's moderate polarity.
Causality Behind Experimental Choices:
-
Reversed-Phase Column (e.g., C18): The nonpolar stationary phase (C18) effectively retains the aromatic benzoic acid derivative, allowing for separation from more polar impurities that elute earlier and less polar impurities that are retained longer.
-
Mobile Phase (e.g., Acetonitrile/Water with Trifluoroacetic Acid): A gradient elution, starting with a higher percentage of water and increasing the organic solvent (acetonitrile), is crucial for resolving compounds with a range of polarities. The addition of an acid like TFA suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
-
UV Detection: The aromatic ring in the target molecule provides strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector highly sensitive for quantification. A PDA detector is particularly advantageous as it can provide spectral information to assess peak purity.
Detailed Experimental Protocol for HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., 10 mL of a 50:50 acetonitrile:water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity
NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for quantitative analysis (qNMR).[9] For this compound, both ¹H and ¹⁹F NMR are highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the proton environment. The presence of unexpected signals can indicate impurities. By integrating the signals of the compound against a certified internal standard of known concentration, a highly accurate purity value can be determined.[10]
-
¹⁹F NMR: The fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is often simpler than ¹H NMR due to the absence of solvent signals in the region of interest and a wide chemical shift range, which minimizes peak overlap.[10][11] This makes it an excellent orthogonal method for confirming purity, especially for fluorinated compounds.[12]
Detailed Experimental Protocol for qNMR Analysis
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound and ~10 mg of a certified internal standard (e.g., maleic acid for ¹H qNMR) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of nuclei for the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
-
qNMR Workflow Diagram
Caption: Quantitative NMR workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[13][14] Benzoic acids themselves are not sufficiently volatile for direct GC analysis, but derivatization can make them amenable to this technique.[15][16]
Causality Behind Experimental Choices:
-
Derivatization (e.g., with BSTFA): Converting the carboxylic acid to a more volatile trimethylsilyl (TMS) ester is necessary to allow the compound to travel through the GC column without decomposition.[16]
-
Mass Spectrometry Detection: MS provides mass information, which is invaluable for the tentative identification of unknown impurity peaks by comparing their fragmentation patterns to spectral libraries.
Detailed Experimental Protocol for GC-MS Analysis
-
Sample and Derivatization:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of pyridine).
-
Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on relative peak area.
GC-MS Workflow Diagram
Caption: GC-MS workflow for volatile impurity analysis.
Melting Point Analysis: A Rapid, Foundational Check
Melting point is a fundamental physical property that can provide a quick and inexpensive indication of purity.[17][18][19] Pure crystalline solids typically have a sharp melting point range (e.g., within 1-2 °C), whereas impurities will depress and broaden this range.[20][21]
Causality Behind Experimental Choices:
-
Melting Point Depression: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting range. This phenomenon is a reliable, albeit qualitative, indicator of purity.
Detailed Experimental Protocol for Melting Point Analysis
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Packing: Pack a small amount of the sample (2-3 mm high) into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
-
Comparison: Compare the observed melting range to the literature value for the pure compound. A broad or depressed range suggests the presence of impurities.[19][21]
Melting Point Analysis Workflow Diagram
Caption: Melting point analysis workflow.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| HPLC | Quantitative purity (% area), presence of non-volatile impurities.[7] | High precision and accuracy, widely applicable, robust. | May not detect non-UV active or volatile impurities. | Primary quantitative purity assessment. |
| qNMR | Absolute quantitative purity (wt%), structural confirmation.[9] | Highly accurate, no reference standard of the analyte needed, structural information. | Lower sensitivity than HPLC, requires specialized equipment and expertise. | Orthogonal quantification and identity confirmation. |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities.[15] | Excellent for residual solvents and volatile by-products, provides mass for identification. | Requires derivatization for non-volatile compounds, thermal degradation possible. | Screening for process-related volatile impurities. |
| Melting Point | Qualitative assessment of purity, identity check.[17][18] | Fast, inexpensive, requires minimal sample.[18] | Not quantitative, insensitive to small amounts of impurities, not suitable for amorphous solids. | Rapid preliminary purity check and identity confirmation. |
Conclusion: Synthesizing the Data for a Final Purity Call
A comprehensive purity assessment of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. A high-purity sample should exhibit:
-
A single major peak by HPLC, accounting for ≥99% of the total peak area.
-
¹H and ¹⁹F NMR spectra consistent with the expected structure, with a calculated qNMR purity that corroborates the HPLC result.
-
No significant volatile impurities detected by GC-MS.
-
A sharp, un-depressed melting point that matches the literature value.
By integrating the results from these self-validating protocols, researchers and drug development professionals can have the highest degree of confidence in the quality of their material, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. mca.gm [mca.gm]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. westlab.com [westlab.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. savemyexams.com [savemyexams.com]
- 20. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-fluoro-4-methylbenzoic Acid in a Laboratory Setting
This guide provides an in-depth operational plan for the proper and safe disposal of 5-Bromo-2-fluoro-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a framework grounded in scientific principles and established safety protocols. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Profile
Anticipated Hazards:
-
Serious Eye Irritation: Expected to cause serious eye irritation.[2][3][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][5]
-
Harmful if Swallowed: Ingestion may be harmful.[2]
-
Environmental Hazards: As with many halogenated organic compounds, it may be harmful to aquatic life.
It is imperative to handle this compound as a hazardous substance. According to the Occupational Safety and Health Administration (OSHA), laboratories are required to develop Standard Operating Procedures (SOPs) for work with particularly hazardous chemicals.[6]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, all personnel must be equipped with the appropriate PPE.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be used when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][2][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2][3] Double gloving may be appropriate for extended handling. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. | To protect the skin and clothing from contamination.[1][3] |
| Respiratory Protection | To be used within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator is necessary. | To prevent the inhalation of dust particles that can cause respiratory irritation.[2][3] |
Safe Handling Procedures:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][3]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. This compound is a halogenated organic compound and must be disposed of accordingly.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[8][9] The disposal routes and costs for these two streams are significantly different.
-
Incompatible Chemicals: Do not mix with strong oxidizing agents or strong bases.[1]
-
Solid vs. Liquid Waste: Collect solid waste and solutions containing this chemical in separate, clearly labeled containers.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential. The following steps provide a clear pathway for the safe disposal of this compound.
Step 1: Container Selection and Labeling
-
Select a chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable choice.[10]
-
The container must be in good condition, with a secure, leak-proof lid.[11]
-
Affix a "Hazardous Waste" label to the container.[12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of accumulation.
-
Step 2: Waste Accumulation
-
Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]
-
Keep the waste container closed at all times, except when adding waste.[9][10]
-
Do not exceed the storage limits for hazardous waste in your laboratory, which is typically 55 gallons.[13]
Step 3: Handling Spills and Contaminated Materials
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the spilled material and absorbent into a designated hazardous waste container.[1][4]
-
All contaminated materials, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste.
Step 4: Arranging for Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[13]
-
Do not transport hazardous waste outside of the laboratory yourself.[13]
-
Ensure all paperwork required by your institution is completed accurately.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
Regulatory Framework
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Academic laboratories may have specific regulations under Subpart K of the RCRA.[14] It is crucial to consult your local and state regulations, as they may be more stringent than federal guidelines.[12]
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, utilizing appropriate personal protective equipment, adhering to strict segregation and handling protocols, and following a systematic disposal plan, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and your local EHS office for any questions or concerns.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ethz.ch [ethz.ch]
- 11. danielshealth.com [danielshealth.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. vumc.org [vumc.org]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
